Octamethylcyclotetrasiloxane

Catalog No.
S576143
CAS No.
556-67-2
M.F
C8H24O4Si4
M. Wt
296.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylcyclotetrasiloxane

CAS Number

556-67-2

Product Name

Octamethylcyclotetrasiloxane

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Molecular Formula

C8H24O4Si4

Molecular Weight

296.61 g/mol

InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3

InChI Key

HMMGMWAXVFQUOA-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.056 mg/L at 23 °C
In synthetic seawater water, 0.033 mg/L at 25 °C
Soluble in carbon tetrachloride
Solubility in water: none

Synonyms

2,2,4,4,6,6,8,8-Octamethylcyclotetrasiloxane; Abil K 4; Cyclic dimethylsiloxane tetramer; D 4; DC 244; DC 344; DC 5258; DWQ 110; DWQ 120; Dabco DC 5258; Dow Corning 244; Dow Corning 244 Fluid; Dow Corning 344; KF 994; LS 8620; Mirasil CM 4; NSC 34567

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

The exact mass of the compound Octamethylcyclotetrasiloxane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.69e-08 min water, 0.056 mg/l at 23 °cin synthetic seawater water, 0.033 mg/l at 25 °csoluble in carbon tetrachloridesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345674. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. It belongs to the ontological category of organosilicon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Humectant; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

D4 ring-chain equilibria in siloxane systems

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: Ring-Chain Equilibria

The ring-chain equilibrium is a fundamental principle in siloxane chemistry. It describes the dynamic balance between cyclic siloxanes (like D4) and their linear polymer counterparts, polydimethylsiloxane (PDMS) [1] [2].

  • Commercial Production & Polymerization: D4 is industrially produced from dimethyldichlorosilane. Hydrolysis of this precursor yields a mixture of cyclic and linear siloxanes. The cyclic compounds, including D4, can be separated via distillation [2].
  • Establishing Equilibrium: In the presence of acidic or basic catalysts, this mixture can be equilibrated. This process allows for nearly complete conversion to the more volatile cyclic siloxanes, represented by the equilibrium: [(CH3)2SiO]4n ⇌ n [(CH3)2SiO]4 (where n represents the degree of polymerization) [2].
  • Polymerization Mechanism: The cationic ring-opening polymerization of D4 is a key method to produce linear polysiloxanes. The mechanism involves three competing reactions [1]:
    • Initiation & Propagation: An acidic catalyst (H⁺) initiates the ring-opening, forming a hydroxyl-terminated oligomer. This oligomer then propagates the chain by opening more D4 rings.
    • Condensation: Linear polymers can also grow through condensation reactions between these oligomers.
    • Backbiting & Termination: A "backbiting" reaction, where the active chain end attacks the polymer's own backbone, re-forms cyclic oligomers. This competition limits the final monomer conversion to about 70% and is a major factor sustaining the ring-chain equilibrium [1].

The diagram below illustrates this cationic ring-opening polymerization mechanism of D4.

D4_Mechanism D4 D4 Monomer (Cyclic) Initiation Initiation: Ring Opening D4->Initiation Catalyst Acid Catalyst (H+) Catalyst->Initiation Oligomer Hydroxyl-Terminated Oligomer Initiation->Oligomer Propagation Propagation: Chain Growth Oligomer->Propagation Polymer Linear PDMS Chain Propagation->Polymer Extended Chain Backbiting Backbiting & Termination Polymer->Backbiting Cyclics Cyclic Oligomers (Equilibrium) Backbiting->Cyclics Cyclics->D4 Re-enters Cycle

Diagram of the cationic ring-opening polymerization and equilibrium mechanism of D4.

Experimental Protocol: PDMS Synthesis in Microemulsion

The following table details a method for synthesizing Polydimethylsiloxane (PDMS) via ring-opening polymerization of D4 in a microemulsion, using an acidic catalyst [1].

Aspect Details
Objective To synthesize PDMS via ring-opening polymerization of octamethylcyclotetrasiloxane (D4) in a microemulsion with an acidic catalyst [1].

| Key Materials | - Monomer: this compound (D4) [1].

  • Catalyst/Emulsifier: Dodecyl benzenesulfonic acid (DBSA) [1].
  • Non-ionic Surfactant: Alkylphenol polyoxyethylene ether (OP-10) [1].
  • Aqueous Phase: Distilled and deionized water [1]. | | Key Parameters & Quantitative Effects | - Catalyst & Emulsifier (DBSA): Higher concentrations lead to smaller latex particle size but wider size distribution [1].
  • pH: Strongly acidic conditions result in a faster reaction rate compared to weak acid conditions [1].
  • Surfactant (OP-10): Increasing amount reduces particle size and widens distribution. An emulsification system with 2% OP-10 and 3.0% DBSA was found to be effective [1].
  • Monomer Addition: A slower dropping rate (e.g., around 30 minutes) of the D4 monomer yields smaller particles and improves microemulsion stability [1]. | | Synthesis Procedure | 1. Charge catalyst (DBSA), emulsifier (OP-10), and water into a reactor equipped with a condenser, thermometer, nitrogen inlet, and stirrer [1].
  • Heat the mixture to 80°C [1].
  • Add D4 monomer dropwise to the reactor over a controlled period (e.g., 30 minutes) [1].
  • Continue the polymerization reaction for 4 hours after monomer addition [1].
  • A semi-transparent, blue-tinted silicone microemulsion is formed [1]. | | Characterization Methods | - Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure of the polymer (e.g., peaks at ~1260 cm⁻¹ and ~800 cm⁻¹ for Si-CH₃) [1].
  • Photo Correlation Spectroscopy (PCS): To measure particle size and distribution (can achieve sizes around 20 nm) [1].
  • Transmission Electron Microscopy (TEM): To visualize particle configuration [1].
  • Conversion Measurement: Determined by gravimetric (weight) method after washing and drying the polymer [1]. |

Regulatory and Environmental Context

  • Regulatory Status: D4 is classified as a Substance of Very High Concern (SVHC) in the European Union due to its PBT (Persistent, Bioaccumulative, and Toxic) properties. It has been effectively banned in wash-off cosmetic products in concentrations equal to or greater than 0.1% by weight since January 2020 [2].
  • Environmental Consideration: The "backbiting" reaction during polymerization is a significant source of cyclic siloxanes in the environment. As the smallest cyclic dimethylsiloxane without considerable ring strain, D4 is one of the most abundant siloxanes found in the environment [2].

References

thermal properties vapor pressure melting point D4

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: D4 in Computational Chemistry

In computational chemistry, D4 refers to the DFT-D4 dispersion model, a method used to accurately describe weak intermolecular forces (dispersion interactions) in density functional theory (DFT) calculations [1]. These forces are critical for predicting the behavior of molecular materials, including their thermal properties, volatility, and sublimation pressures.

The DFT-D4 model improves upon its predecessor (DFT-D3) by using atomic charge-dependent functions and including three-body dispersion effects, leading to better performance for organic and periodic systems [1].

Thermodynamic Properties of Heterocyclic Crystals

The 2025 benchmark study provides reference experimental data for four tricyclic heterocyclic compounds, which are precursors for optoelectronic and pharmaceutical materials [1]. Their molecular and crystal characteristics are summarized below:

Table 1: Molecular and Crystallographic Data of Target Compounds

Molecule Formula Acronym CSD Refcode Space Group Z Z'
Carbazole C₁₂H₉N CAZ CRBZOL11 Pnma 4 0.5
Dibenzothiophene C₁₂H₈S DBT DBZTHP01 P2₁/n 4 1
Phenothiazine C₁₂H₉NS PTZ PHESAZ01 Pnma 4 0.5
Thianthrene C₁₂H₈S₂ TTH THIANT05 P2₁/c 4 1

The workflow for obtaining the thermodynamic properties of these molecular crystals involves a tightly coupled process of experiment and computation, illustrated below.

G Start Experimental Crystal Structure (CSD Database) A First-Principles Modeling (DFT with D3/D4 dispersion correction) Start->A B Geometry Optimization (Symmetry-constrained relaxation to find V₀) A->B C Quasi-Harmonic Calculation (Phonon frequencies across strained cells) B->C D Thermodynamic Properties (Helmholtz energy A(vib), Heat capacity C₍V₎) C->D E Sublimation Vapor Pressure pᵍₛ (via Gibbs energy of sublimation ΔGᵍₛ) D->E Exp Experimental Benchmarking (Calorimetry, Vapor Pressure Measurement) Exp->E

Experimental and computational workflow for obtaining thermodynamic properties of molecular crystals [1].

Experimental Protocols & Data

The reference experimental data was established using state-of-the-art methodologies to ensure low-uncertainty benchmarks for computational models [1].

  • Vapor Pressure Measurement: Sublimation vapor pressures were measured across a broad temperature range using a static method apparatus. The data was then correlated using a simultaneous treatment algorithm that integrates vapor pressure and calorimetric data to yield a consistent thermodynamic description [1].
  • Calorimetric Experiments: Heat capacities of the crystals were measured via adiabatic calorimetry. Additionally, solution calorimetry was used to determine standard enthalpies of formation, which are essential for calculating sublimation enthalpies [1].

Table 2: Key Thermodynamic Properties from Experiment and Computation

Molecule Experimental Sublimation Pressure at 298.15 K Computational Sublimation Pressure at 298.15 K (PBE-D3) Enthalpy of Sublimation at 298.15 K
Carbazole 2.93 × 10⁻⁶ Pa 3.80 × 10⁻⁶ Pa 114.45 kJ·mol⁻¹
Dibenzothiophene 1.44 × 10⁻³ Pa 1.60 × 10⁻³ Pa 99.6 kJ·mol⁻¹
Phenothiazine 2.8 × 10⁻⁵ Pa 3.0 × 10⁻⁵ Pa 119.35 kJ·mol⁻¹
Thianthrene 1.02 × 10⁻⁴ Pa 1.26 × 10⁻⁴ Pa 107.0 kJ·mol⁻¹

> Note on Melting Points: The provided study focuses on materials that sublime directly from the solid phase. Consequently, experimental melting point data for these specific compounds is not discussed in the source material [1].

Computational Methodology in Detail

For researchers looking to replicate or understand the computational protocols, the workflow involves several key stages as shown in the diagram above.

  • DFT Models of the Crystals: Initial crystal structures were taken from the Cambridge Structural Database (CSD). Geometric parameters were relaxed under constrained space-group symmetry using the PBE functional and a plane-wave basis set with the projector-augmented wave (PAW) method. A key step was determining the optimal crystal volume (V₀) based on electronic energy [1].
  • Quasi-Harmonic Approximation (QHA): This method was used to predict thermodynamic properties at finite temperatures. It involves computing phonon frequencies for a series of slightly strained unit cells (volumes from 0.90V₀ to 1.10V₀). From these frequencies, vibrational contributions to the Helmholtz energy A(vib) and isochoric heat capacity C(V) are calculated, enabling the determination of Gibbs energy and sublimation vapor pressure [1].
  • Benchmarking Dispersion Models: The study specifically benchmarked the performance of DFT-D3 and DFT-D4 dispersion corrections. A critical finding was that for this class of sulfur-containing heterocyclic materials, the newer D4 model did not necessarily provide a more accurate description of crystal cohesion than the well-established D3 model [1].

The relationships between the different computational methods and their application in predicting material properties are summarized in the following diagram.

G Subgraph_cluster_0 Dispersion Correction Models D3 DFT-D3 Model QHA Quasi-Harmonic Approximation (QHA) D3->QHA D4 DFT-D4 Model (Atom-charge dependent Includes 3-body effects) D4->QHA Subgraph_cluster_1 First-Principles Foundation DFT Density Functional Theory (PBE Functional) DFT->D3 DFT->D4 Output Predicted Material Properties (Vapor Pressure, Cohesion Energy, Heat Capacity, Crystal Structure) QHA->Output

Relationship between computational methods used for predicting material properties [1].

Key Takeaways for Researchers

  • For Property Prediction: The coupled QHA and DFT-D approach is a validated protocol for obtaining reliable sublimation thermodynamics for rigid, fused-ring heterocycles. The data in Table 2 serves as a high-quality benchmark.
  • For Method Selection: When working with sulfur-containing polyaromatic systems like these, the choice between D3 and D4 dispersion corrections requires careful validation. The latest model does not automatically guarantee superior performance [1].
  • For Experimental Design: The study underscores the importance of establishing consistent, high-quality experimental data through techniques like static vapor pressure measurement and adiabatic calorimetry to rigorously test computational models.

References

Experimental Determination of Partition Coefficient (logP) and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The core principle behind the partition coefficient (logP) is the ratio of a compound's concentrations in two immiscible solvents, typically n-octanol and water, at equilibrium. It is a key measure of a molecule's lipophilicity [1]. For ionizable compounds, the distribution coefficient (logD) is used, which is pH-dependent and accounts for all species of the compound [1].

Key Experimental Methods:

Method Brief Description Key Characteristics
Shake-Flask [2] [3] Compound shaken in two immiscible solvents (e.g., octanol/water), concentrations measured after phase separation. Considered a standard; direct measurement but labor-intensive, requires compound purity, and uses hazardous solvents [3] [4].
Chromatographic Techniques (e.g., HPLC) [3] Indirect method estimating logP/logD based on compound's retention time on a column. Simpler, high-throughput, and more stable against impurities than shake-flask; however, it is an indirect assessment and can be less accurate [3].
Potentiometric Titration [3] Titrates sample in octanol with acid/base; logD calculated from titration curve shift. Suitable for ionizable compounds; requires high sample purity and is limited to compounds with acid-base properties [3].

The following diagram illustrates a generalized workflow for the shake-flask method, a foundational experimental approach:

G compound Drug Compound shake Shake/Vortex (Establish Equilibrium) compound->shake solvents Immiscible Solvents (e.g., Octanol/Water) solvents->shake separate Phase Separation (Centrifugation) shake->separate analyze Concentration Analysis (UV Spectrophotometry) separate->analyze result Partition Coefficient (LogP) analyze->result

Shake-flask method for determining partition coefficient.

For solubility determination, the shake-flask method is also commonly used. A surplus of the compound is added to a solvent and shaken until saturation is achieved. The saturated solution is then separated, and the concentration of the dissolved solute is analyzed, often using UV/Vis spectrophotometry [2].

Computational Prediction of Lipophilicity

Computational methods have become essential for high-throughput prediction of logP and logD, especially in early drug discovery stages.

Key Computational Approaches:

Approach Brief Description Key Context
Quantitative Structure-Property Relationship (QSPR) [4] Uses statistical/machine learning to correlate molecular descriptors (numerical representations of structure) with logP. A traditional, widely used approach; model performance depends heavily on the quality and size of the training data and descriptor selection [4].
Advanced AI/GNNs with Multi-Task & Transfer Learning [3] Employs Graph Neural Networks (GNNs); knowledge from related tasks (e.g., chromatographic retention time, pKa, logP) is shared to improve logD model accuracy. Addresses data scarcity for logD; improves model generalization; represents the state-of-the-art in predictive accuracy [3].

A key development is the RTlogD model, which enhances logD prediction by transferring knowledge from chromatographic retention time (RT) data, using microscopic pKa values as atomic features, and integrating logP as an auxiliary task in a multi-task learning framework [3].

Research Frontiers and Considerations

Current research is pushing the boundaries of accuracy and application in predicting physicochemical properties.

  • Advanced Free Energy Calculations: Molecular simulation-based approaches, such as expanded ensemble (EE) methods, are being used to predict partition coefficients in blind challenges. These methods calculate the free energy of transferring a molecule between solvents and can achieve high accuracy, though results can be influenced by the choice of force field parameters [5].
  • The Central Role of logD at Physiological pH: For ionizable drugs, logD at pH 7.4 (logD7.4) is far more relevant than logP for predicting real-world behavior. It provides a more comprehensive assessment of a drug's lipophilicity under physiological conditions, directly influencing its absorption, distribution, and other pharmacokinetic properties [3].
  • Solubility in Solvent Mixtures: Research into solubility extends beyond pure water to binary solvent mixtures, which is critical for pharmaceutical formulation. Studies show that solubility can be significantly enhanced in specific solvent blends due to complex molecular interactions and the "cosolvency" effect. Solubility in these systems is highly dependent on temperature and solvent composition [2].

References

Comprehensive Technical Guide: Bioaccumulation Potential (BCF) of D4 in Aquatic Organisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioaccumulation Concepts and Metrics

Bioaccumulation potential is a critical parameter in environmental risk assessment that determines the likelihood of chemical substances accumulating in aquatic organisms. For pharmaceutical development professionals and environmental researchers, understanding these processes is essential for predicting environmental fate and ecological impacts of chemical substances. The bioaccumulation process encompasses three distinct but related mechanisms: bioconcentration, bioaccumulation, and biomagnification. Bioconcentration refers specifically to the uptake and accumulation of a water-borne chemical substance in an aquatic organism directly from the surrounding water, without considering dietary exposure [1] [2]. This process occurs primarily through respiratory surfaces (gills in fish) and dermal contact.

In contrast, bioaccumulation describes the net result of chemical uptake from all environmental sources, including water, food, sediment, and air [3] [4]. The broader term biomagnification refers specifically to the process where chemical concentrations increase in predator organisms compared to their prey, leading to higher concentrations at successive trophic levels in food webs [1] [3]. For regulatory purposes and scientific assessment, these processes are quantified using specific metrics: Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF), each with distinct applications and interpretations as summarized in the table below [1].

Table 1: Key Metrics for Assessing Bioaccumulation Potential

Metric Definition Application Context Typical Units
BCF (Bioconcentration Factor) Ratio of chemical concentration in organism to concentration in water Water-only exposure, laboratory conditions L/kg (wet weight or lipid-normalized)
BAF (Bioaccumulation Factor) Ratio of chemical concentration in organism to concentration in water All exposure routes (water, diet, sediment), field conditions L/kg (wet weight or lipid-normalized)
BMF (Biomagnification Factor) Ratio of lipid-normalized chemical concentration in predator to prey Trophic transfer, food web studies Unitless (lipid-normalized)
BSAF (Biota-Sediment Accumulation Factor) Ratio of lipid-normalized concentration in organism to organic carbon-normalized concentration in sediment Benthic exposure, sediment-dwelling organisms Unitless (lipid/organic carbon normalized)

The fundamental mechanism driving bioconcentration of organic chemicals is passive diffusion across respiratory membranes (fish gills) along concentration gradients, with subsequent partitioning into lipid-rich tissues [3] [5]. This process is primarily governed by a chemical's lipophilicity, typically measured by its octanol-water partition coefficient (KOW), which serves as a surrogate for predicting membrane permeability and lipid partitioning potential [2] [4]. Chemicals with higher KOW values generally exhibit greater potential for bioconcentration, though this relationship becomes non-linear for extremely lipophilic compounds (log KOW > 6) due to membrane permeation limitations and reduced bioavailability [4].

Regulatory Framework and Assessment Criteria

International Regulatory Standards

Global regulatory frameworks have established specific criteria for evaluating bioaccumulation potential of chemical substances. Under the United States Environmental Protection Agency's Toxic Substances Control Act (TSCA), a substance is classified as "not bioaccumulative" if it demonstrates a BCF less than 1,000, "bioaccumulative" with BCF between 1,000 and 5,000, and "very bioaccumulative" with BCF greater than 5,000 [2]. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program in the European Union employs similar but distinct thresholds, classifying substances as bioaccumulative (B) with BCF > 2,000 L/kg and very bioaccumulative (vB) with BCF > 5,000 L/kg [2].

The Persistence, Bioaccumulation, and Toxicity (PBT) assessment framework used internationally emphasizes the importance of bioaccumulation potential in comprehensive environmental risk evaluations [6]. According to the European Chemicals Agency, bioaccumulation assessment is required for substances with log KOW values greater than 3, reflecting the increased potential for bioconcentration above this threshold [4]. For pharmaceutical active compounds, which represent a distinct class of environmental contaminants, specific regulatory guidelines continue to evolve, with an increasing emphasis on field-derived Bioaccumulation Factors (BAFs) that account for all exposure routes in environmental conditions [7].

Assessment Approaches and Data Requirements

Regulatory assessment of bioaccumulation potential typically employs a weight-of-evidence approach that integrates multiple lines of evidence, including experimental BCF values, predictive models based on chemical properties, and in some cases, field-measured BAF values [3] [8]. The European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM) promotes the use of alternative testing methods, including in vitro approaches using rainbow trout liver S9 fractions or cryopreserved hepatocytes to determine intrinsic hepatic clearance rates, which can enhance the reliability of BCF prediction models [6].

For chemicals with low potential to bioaccumulate (typically log KOW < 3), regulatory testing may be waived based on physicochemical properties alone [6]. However, for substances with higher lipophilicity or structural alerts indicating potential persistence, experimental determination through standardized testing may be required. A significant challenge in regulatory science is the limited empirical data available for many chemicals; a comprehensive review found that less than 4% of chemicals on the Canadian Domestic Substances List have empirical bioaccumulation data, highlighting the reliance on predictive models for most substances [8].

Experimental Determination of BCF

Standardized Testing Protocols

Experimental determination of bioconcentration factors typically follows standardized guidelines, most notably the OECD Test Guideline 305 for "Bioaccumulation in Fish: Aqueous and Dietary Exposure" [6]. This rigorous protocol specifies testing conditions, exposure regimes, and sampling methodologies to ensure reproducible and comparable results across laboratories. The fundamental principle of BCF testing involves exposing aquatic organisms (typically fish) to a constant concentration of the test substance in water until steady-state conditions are achieved, followed by a depuration phase to determine elimination rates [6] [2].

The experimental workflow for BCF determination follows a systematic process from test preparation through to kinetic analysis, as visualized in the following diagram:

G cluster_1 Critical Test Parameters Start Test Preparation A Acclimatization (2-4 weeks) Start->A Test organisms selected B Exposure Phase (28+ days) A->B Organisms acclimated C Depuration Phase (14+ days) B->C Steady-state achieved P1 Exposure Concentration (< 1% LC50) B->P1 P2 Water Quality Monitoring (pH, temp, O2) B->P2 D Tissue Sampling & Analysis C->D Chemical eliminated E Kinetic Analysis (BCF calculation) D->E Concentrations measured P3 Lipid Content Determination D->P3 F Data Reporting E->F BCF determined

Figure 1: Experimental workflow for BCF determination following OECD Test Guideline 305

Kinetic Analysis and Calculations

BCF determination employs two primary approaches: the steady-state method and the kinetic method. The steady-state approach calculates BCF as the ratio of chemical concentration in the organism (CB) to the concentration in water (CWTO) once equilibrium is reached [1] [2]:

Total BCF = CBCF / CWTO [1]

The kinetic approach determines BCF from the ratio of uptake (k1) and elimination (k2) rate constants, which provides additional information on the time course of bioaccumulation [3] [2]:

BCF = k1 / k2

Where k1 represents the uptake rate constant (L·kg-1·d-1) and k2 represents the elimination rate constant (d-1). The time to reach steady-state is a critical consideration in experimental design, as it varies substantially with KOW [2]:

teSS = 0.00654 × KOW + 55.31 (hours)

For compounds with log KOW of 4, this equates to approximately 5 days, while for log KOW of 6, the equilibrium time increases to approximately nine months, presenting significant practical challenges for testing highly lipophilic substances [2].

Lipid normalization is commonly applied to account for interspecies differences and provides a more standardized basis for comparison [1] [3]:

Lipid-normalized BCF = (CBCF / VLB) / (CWTO × Φ)

Where VLB represents the volume fraction of lipid in the organism and Φ represents the fraction of freely dissolved chemical in water [1].

Data Compilation for D4 and Comparative Chemicals

Experimental BCF Values

Empirical BCF data for octamethylcyclotetrasiloxane (D4) and structurally related compounds provide critical insights into their environmental behavior. While the search results do not contain specific D4 BCF values, they establish the framework for understanding and interpreting such data. Based on the compiled literature and regulatory assessments, the following table summarizes bioaccumulation metrics for D4 and comparative chemicals:

Table 2: Experimental Bioaccumulation Factors for Selected Chemicals

Chemical BCF (L/kg) Test Organism Lipid Normalized Reference
DDT 127,000 Fish (multiple species) Yes [5]
TCDD 39,000 Fish (multiple species) Yes [5]
Endrin 6,800 Fish (multiple species) Yes [5]
Chlordane 38,000 Fish (multiple species) Yes [5]
PCB 42,600 Fish (multiple species) Yes [5]
Mirex 18,200 Fish (multiple species) Yes [5]
Pentachlorophenol 780 Fish (multiple species) Yes [5]
Tris(2,3-dibromopropyl)phosphate 3 Fish (multiple species) Yes [5]

The tremendous variability in BCF values across chemical classes highlights the importance of molecular structure, hydrophobicity, and susceptibility to biotransformation in determining bioaccumulation potential [5]. Chemicals with high degree of halogenation (DDT, PCBs, chlordane) typically exhibit elevated BCF values due to their resistance to metabolic degradation and high lipid solubility [3] [5]. In contrast, compounds containing functional groups susceptible to enzymatic transformation (pentachlorophenol, tris(2,3-dibromopropyl)phosphate) demonstrate significantly lower BCF values than predicted from KOW alone [5].

Factors Influencing Bioaccumulation Potential

Chemical-specific properties significantly influence bioaccumulation potential, with lipophilicity being the primary determinant [3] [5]. The relationship between KOW and BCF generally follows a sigmoidal pattern, with increasing BCF values up to log KOW of approximately 6, beyond which molecular size and membrane permeation limitations reduce uptake efficiency [4]. Molecular size and shape can influence bioavailability, with larger molecules experiencing steric hindrance to diffusion across biological membranes [3].

Biological factors introduce significant variability in BCF measurements between species and individuals. Lipid content of organisms serves as the primary reservoir for lipophilic chemicals, with higher lipid content generally correlating with greater bioconcentration potential [3] [5]. Metabolic capacity varies substantially between species, with warm-blooded animals generally possessing greater enzymatic capability for biotransformation compared to cold-blooded species [3]. Life stage, age, reproductive status, and feeding ecology further contribute to interspecies and intraspecies differences in bioaccumulation [3].

Environmental conditions modulate bioaccumulation potential through multiple mechanisms. Water temperature influences metabolic rates, bioenergetics, and chemical partitioning [2]. Water quality parameters including pH, hardness, and dissolved organic carbon content affect chemical speciation and bioavailability [2]. The presence of suspended particles can reduce bioavailable chemical fractions through sorption processes [5].

Predictive Modeling and QSAR Approaches

Structure-Activity Relationships

Quantitative Structure-Activity Relationships (QSARs) provide valuable tools for predicting bioaccumulation potential when empirical data are limited. These models typically correlate BCF with the octanol-water partition coefficient (KOW), which serves as a surrogate for lipid-water partitioning [2] [4]. The fundamental linear relationship takes the form:

log BCF = m × log KOW + b

Where m and b are empirically derived constants specific to chemical classes and test conditions. Various researchers have developed specific regression equations, including:

  • log BCF = 0.76 × log KOW - 0.23 (derived from 84 chemicals across multiple fish species) [2]
  • log BCF = log KOW - 1.32 (derived from 44 chemicals across various species) [2]

These linear relationships generally provide reasonable predictions for non-ionic, lipophilic organic chemicals with log KOW between 2 and 6 [4]. However, significant deviations occur for chemicals that are ionizable, surface-active, metabolically labile, or extremely hydrophobic (log KOW > 6) [4]. For such compounds, more sophisticated models incorporating biotransformation rates and molecular size descriptors are necessary for accurate predictions [6] [4].

Kinetic Bioaccumulation Models

Mechanistic models based on kinetic principles offer a more sophisticated approach to bioaccumulation prediction by explicitly representing uptake, distribution, metabolism, and elimination processes [3]. The general mass balance equation for chemical accumulation in aquatic organisms is expressed as:

dCB/dt = (k1 × CWD) - (k2 + kE + kM + kG) × CB

Where:

  • CB = concentration in organism (g·kg-1)
  • k1 = uptake rate constant from water (L·kg-1·d-1)
  • CWD = dissolved chemical concentration in water (g·L-1)
  • k2 = elimination rate constant via gills (d-1)
  • kE = elimination rate constant via fecal egestion (d-1)
  • kM = elimination rate constant via metabolic transformation (d-1)
  • kG = growth dilution rate constant (d-1) [3] [2]

The following diagram visualizes these kinetic processes and their relationships:

G Water Waterborne Chemical CWD Uptake Uptake Process (k1) Water->Uptake Passive Diffusion Organism Chemical in Organism CB Uptake->Organism Gill Uptake Elim1 Respiratory Elimination (k2) Organism->Elim1 Via Gills Elim2 Metabolic Transformation (kM) Organism->Elim2 Biotransformation Elim3 Fecal Egestion (kE) Organism->Elim3 Feces Elim4 Growth Dilution (kG) Organism->Elim4 Tissue Growth

Figure 2: Kinetic processes governing chemical bioaccumulation in aquatic organisms

These mechanistic models provide significant advantages over empirical correlations by explicitly representing biological and chemical processes, allowing for extrapolation across species, exposure scenarios, and chemical classes [3]. The incorporation of biotransformation rate data from in vitro assays (e.g., hepatocyte metabolism studies) substantially improves model accuracy, particularly for pharmaceutical compounds and other metabolically labile substances [6].

Advanced Assessment Approaches

Field-Based Bioaccumulation Assessment

Field measurements of bioaccumulation provide critical reality checks for laboratory-derived BCF values and model predictions. Bioaccumulation Factors (BAFs) derived from field studies incorporate all exposure routes (water, sediment, diet) under environmentally relevant conditions [1] [8]. A comprehensive review of bioaccumulation assessment found that field BAFs often exceed laboratory BCFs, highlighting the importance of dietary exposure and complex environmental interactions not captured in standardized tests [8] [7].

The biota-sediment accumulation factor (BSAF) is particularly relevant for benthic organisms and chemicals with strong affinity for sedimentary organic matter [1]:

BSAF = (CB / VLB) / CSOC

Where CSOC represents the organic carbon-normalized sediment concentration [1]. For hydrophobic organic chemicals, BSAF values approach unity when equilibrium partitioning between sediment organic carbon and organism lipids is achieved [1].

Trophic magnification factors (TMFs) quantify chemical transfer through food webs by regressing lipid-normalized concentrations against trophic level (typically determined from stable nitrogen isotopes, δ15N) [3]:

log [POPANIMAL]LIPID CORRECTED = a + b × TL

TMF = 10b or eb

Where TL represents trophic level and b is the regression slope [3]. TMF values > 1 indicate trophic magnification, while values < 1 indicate trophic dilution [3].

Special Considerations for Emerging Contaminants

Pharmaceutical active compounds present unique challenges for bioaccumulation assessment due to their designed biological activity and often complex metabolic profiles [7]. A recent review compiling >230 BCF and >530 BAF values for 113 pharmaceuticals found particular accumulation concerns for certain antidepressant compounds, diclofenac, and carbamazepine [7]. Importantly, biotransformation in target organisms may produce active metabolites that contribute to overall biological effects, necessaging more comprehensive analytical approaches that measure both parent compounds and major metabolites [7].

Per- and polyfluoroalkyl substances (PFAS) exhibit unique bioaccumulation behavior due to their proteinophilic rather than lipophilic partitioning tendencies [9]. Traditional KOW-based prediction models fail for these compounds, as accumulation primarily occurs in blood, liver, and other protein-rich tissues rather than lipid depots [9]. Emerging assessment approaches for PFAS incorporate phospholipid and protein binding affinities to better predict tissue distribution and trophic transfer [9].

Ionizable organic compounds represent another challenging class, as their speciation (ionized vs. neutral forms) varies with environmental pH, significantly influencing bioavailability and bioconcentration potential [2]. For such compounds, pH-dependent BCF models that account for species-specific membrane permeability are essential for accurate bioaccumulation assessment [2].

Conclusion and Research Needs

Bioaccumulation assessment remains a critical component of environmental risk evaluation for chemicals, particularly in aquatic ecosystems. While significant progress has been made in standardizing testing protocols, developing predictive models, and establishing regulatory frameworks, several knowledge gaps persist. The integration of laboratory and field approaches provides the most comprehensive understanding of bioaccumulation potential, with field-derived BAF values offering environmental relevance and laboratory BCF studies providing mechanistic insights under controlled conditions.

References

D4 estrogen receptor binding and endocrine activity mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Conflicting Evidence on D4's Estrogenic Activity

The table below summarizes the core findings and proposed mechanisms from the two opposing viewpoints in the scientific literature.

Aspect Viewpoint 1: Lacks Estrogenic Activity (2025 Analysis) Viewpoint 2: Exhibits Estrogenic Activity (2003 Study)
Overall Conclusion Estrogenic effect is "molecularly, biochemically, and physiologically implausible"; not an endocrine disruptor [1] [2]. Acts as a "xenoestrogen" and exhibits estrogenic activity in mice [3].
Proposed Mechanism Effects are secondary to high-dose systemic toxicity, perturbing cell membranes and causing rodent-specific sensory irritation [1] [4]. Acts via ERα to induce classic estrogenic responses; mechanism involves direct interaction with ER [3].
ER Binding & Specificity Molecular docking shows poor fit for the ERα binding pocket, indicating low binding affinity and inability to activate the receptor [1]. In vitro competitive binding assays show direct, concentration-dependent binding to ERα and ERβ [3].
In Vivo Evidence Effects on estrogen-sensitive endpoints in rodents do not resemble the consistent pattern of a true ER agonist [1]. Orally administered D4 induced uterine weight increase and uterine peroxidase activity in wild-type mice [3].
Key Supporting Evidence Uterine tumors in rats linked to indirect, dopamine-mediated alteration of estrous cycle in aging rats, not direct ER binding [4]. Estrogenic effects (e.g., increased uterine weight) were blocked by ER antagonist ICI 182,780 and were absent in ERα knockout mice [3].

Experimental Evidence and Protocols

Key experimental approaches used to investigate D4's estrogenic activity are detailed below.

Experiment Type Protocol Description Key Findings from Application
Molecular Docking Analysis Computational simulation to predict how a small molecule (e.g., D4) fits into a protein's binding pocket (e.g., ERα) [1]. D4 and its metabolites showed a poor fit within the ERα binding pocket, indicating a low probability of high-affinity binding and activation [1].
In Vivo Rodent Uterotrophic Assay Female mice are ovariectomized to eliminate endogenous estrogen, then administered the test compound (D4). Uterine weight is a primary endpoint [3]. D4 administration resulted in a significant, dose-dependent increase in uterine weight, a classic indicator of estrogenic activity [3].
Receptor Binding Assay (In Vitro) Competition assays measure the ability of D4 to displace a high-affinity radiolabeled estrogen (like 3H-E2) from human ERα and ERβ [3]. D4 directly bound to both ERα and ERβ in a concentration-dependent manner, though with lower relative binding affinity compared to estradiol [3].
Mechanism Elucidation with ER Antagonist/Knockout Co-administers D4 with a pure ER antagonist (e.g., ICI 182,780) or uses estrogen receptor-alpha knockout (αERKO) mice [3]. The ER antagonist ICI 182,780 blocked D4-induced uterine growth. Furthermore, D4 had no effect in αERKO mice, proving its action is specifically mediated by ERα [3].

Estrogen Receptor Signaling Pathways

To understand the context of this debate, it is helpful to know the normal mechanisms of estrogen receptor signaling, which D4 is purported to disrupt.

G cluster_Genomic Genomic (Nuclear) Signaling cluster_NonGenomic Non-Genomic (Membrane) Signaling Genomic Genomic NonGenomic NonGenomic E2_Genomic 17β-Estradiol (E2) ER_Genomic ERα or ERβ (in cytoplasm) E2_Genomic->ER_Genomic Dimerize Dimerization & Nuclear Translocation ER_Genomic->Dimerize DNA_Binding Binding to Estrogen Response Element (ERE) Dimerize->DNA_Binding Transcription Transcription Initiation DNA_Binding->Transcription Response Altered Gene Expression (e.g., cell proliferation) Transcription->Response E2_NonGenomic 17β-Estradiol (E2) mER Membrane Estrogen Receptor (e.g., GPER1, ERα36) E2_NonGenomic->mER KinaseActivation Kinase Cascade Activation (e.g., MAPK, PI3K/Akt) mER->KinaseActivation RapidEffects Rapid Cellular Responses (e.g., Ca²⁺ influx) KinaseActivation->RapidEffects TF_Activation Transcription Factor Activation (e.g., CREB) KinaseActivation->TF_Activation Invis

Figure 1: Simplified overview of primary estrogen signaling pathways, showing genomic and non-genomic mechanisms [5] [6].

Interpretation Guide for Researchers

When evaluating the conflicting data, consider these key technical points:

  • Potency and Thresholds: A core argument against D4's endocrine activity is potency. The 2025 analysis emphasizes that even if weak binding occurs, D4's potency is far below the threshold required to occupy a functionally significant fraction of ERs in humans and elicit a measurable physiological response [1]. This aligns with the older study showing its relative binding affinity is much lower than estradiol's [3].
  • Receptor Occupancy Calculations: The biochemical plausibility is evaluated using pharmacological equations for fractional receptor occupancy. These calculations compare the concentration and affinity of D4 against those of endogenous 17β-estradiol; results indicate D4 cannot achieve sufficient occupancy to disrupt normal signaling [1].
  • Alternative Modes of Action (MoA): The effects observed in rodent studies are argued to stem from an alternative MoA. This includes a dopamine-like mechanism that indirectly alters the estrous cycle and high-dose physicochemical effects on cell membranes, rather than direct ER binding [1] [4].

References

analytical method GC-MS detection octamethylcyclotetrasiloxane biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method and Protocol for D4 Detection

Here is a detailed protocol for the detection and quantification of D4 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

The extraction efficiency is critical for accurate quantification.

  • Recommended Solvent: Tetrahydrofuran (THF) is an effective solvent for extracting D4 and its metabolites from various biological matrices, including blood, plasma, urine, feces, fat, lung, and liver tissue. Its complete miscibility with water and high solubility for cyclic volatile methyl siloxanes (cVMS) allows for extraction efficiencies exceeding 90% [1].
  • Alternative Method: A one-step liquid-liquid extraction can be employed for plasma and blood. This involves adding 1 mL of hexane to 0.5-1.0 mL of sample, vortex-mixing at high speed for 5 minutes, and centrifuging at 10,000 rpm for 20 minutes to separate the organic layer for analysis [1].
GC-MS Instrumental Analysis

Optimal instrument configuration and parameters are essential to resolve analytical challenges like adsorption and background interference.

The table below summarizes the key instrumental parameters based on validated methods and technical recommendations:

Parameter Recommended Setting Purpose & Rationale
GC Column Rxi-5ms (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm [2]. Standard stationary phase, but see "Critical Considerations" below.
Injection Liner Deactivated glass liner without a wool plug [2]. Minimizes active sites where D4 can adsorb and later desorb, causing carryover.
Injection Mode Split (e.g., 1:10) [2]. Protects the column from matrix overload.
Injection Volume 1.0 µL [2]. Standard for split injection.
Carrier Gas & Flow Helium, 1.2 mL/min [2]. Standard carrier gas for GC-MS.
Oven Program 70°C to 280°C at 20°C/min, hold 2 min [2]. Efficiently elutes D4. Isothermal runs at 75-90°C can also be explored to reduce background [2].
Injector Temp. 250°C [2] or as low as 150°C if possible [2]. A lower temperature can reduce decomposition and interaction with active sites.
Ion Source Temp. 250°C [2]. Standard temperature for electron ionization.
Interface Temp. 250°C [2] or lower [2]. Must be hot enough to prevent condensation but lower temperatures may reduce background.
Ionization Mode Electron Ionization (EI), 70 eV [3]. Standard "hard" ionization for GC-MS, creates reproducible fragment patterns.
Detection Mode Selective Ion Monitoring (SIM) [4]. Maximizes sensitivity and reduces chemical noise for trace-level detection.
Method Validation

For any bioanalytical method, demonstrating that it is fit for purpose is mandatory. The following performance characteristics should be established, with example criteria derived from general LC-MS/MS and GC-MS guidelines [5] [6] [7]:

Validation Characteristic Protocol & Acceptance Criteria
Accuracy Analyze replicates (n≥6) of QC samples at low, mid, and high concentrations. Recovery should be 87-105% of the nominal value [4].
Precision Determine repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) should be <10% [4].
Linearity & Range Use a minimum of 5 concentration levels. The calibration curve should demonstrate a coefficient of determination (R²) > 0.998 [4].
Limit of Detection (LOD) The lowest detectable level, typically with a signal-to-noise ratio ≥ 3:1 [7]. Reported LOD for D4 can be as low as 0.05 µg/g [4].
Limit of Quantification (LOQ) The lowest measurable level with acceptable precision and accuracy, typically with a signal-to-noise ratio ≥ 10:1 [7].
Specificity Demonstrate that the method can unequivocally assess D4 in the presence of other sample components, such as metabolites or matrix interferences [6] [7].
Recovery Compare the analyte response from extracted samples to unextracted standards. Recovery rates for D4 should be consistent and high, within the 87-105% range [4] [6].

Workflow Overview

The diagram below illustrates the complete analytical procedure from sample collection to result reporting.

workflow start Sample Collection (Biological Matrix) sp1 Protein Precipitation with IPA & Filtration start->sp1 sp2 Solvent Extraction (THF or Hexane) sp1->sp2 sp3 Extract Collection sp2->sp3 gcms GC-MS Analysis sp3->gcms data Data Acquisition (SIM Mode) gcms->data proc Data Processing & Quantification data->proc report Result Validation & Report proc->report

Critical Considerations and Troubleshooting

Analyzing D4 at trace levels presents specific challenges that require proactive management.

  • System Contamination and Carryover: D4 is ubiquitous in labs (from septa, lubricants, silicone-based products) and can adsorb to active sites in the GC system. This causes high backgrounds, erratic blanks, and poor reproducibility [2].

    • Solutions: Use a septumless injection head (e.g., Jade Valve) if compatible with your instrument. Alternatively, use vial caps with butyl rubber or Viton liners instead of silicone septa, accepting they will have a shorter lifespan. Ensure the inlet liner is deactivated and does not contain glass wool. Keep the injector and interface temperatures as low as practically possible [2].
  • Column Stationary Phase: The standard silicone-based (e.g., 5% phenyl polysiloxane) columns can bleed siloxanes, contributing to background noise [2].

    • Solutions: For ultimate sensitivity, investigate columns with non-silicone stationary phases, such as polyethylene glycol (wax) or porous layer open tubular (PLOT) columns. If using a standard silicone phase, a thin film (e.g., 0.1 µm) is recommended to allow for lower elution temperatures [2].
  • Reactivity with Glass: D4 can interact with active sites on glass surfaces [2].

    • Solutions: Use deactivated or silanized glassware throughout sample preparation and analysis to minimize analyte loss.

Visualization of Data and Results

Modern data processing software can generate visualizations to aid in interpretation.

  • Peak Purity and Identification: Using tools like the S-plot from Orthogonal Projections to Latent Structures (OPLS) models can help visualize and identify statistically significant and biochemically relevant metabolites by plotting both the covariance and correlation between metabolites and the class designation [8].
  • Large Data Set Interpretation: For complex data sets, such as those from environmental weathering studies, graph-based visualization of raw GC-MS signals can objectively quantify associations between target and non-target compounds, revealing patterns that might be missed by manual inspection [9].

I hope this detailed protocol provides a robust foundation for your research. Should you require further clarification on any of the steps, please feel free to ask.


References

electrochemical sensor Cit-Fe3O4 DMG modified electrode for D4 detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Sensor Significance

The Cit-Fe₃O₄/DMG modified carbon paste electrode represents a significant advancement in the electrochemical detection of octamethylcyclotetrasiloxane (D4), a siloxane derivative of growing environmental and toxicological concern. The sensor addresses the critical need for a sensitive, reliable, and mercury-free analytical method to monitor D4 in complex biological matrices like blood plasma and urine [1].

  • Toxicological Concern: D4 is widely used in cosmetics, pharmaceuticals, and medical devices. Recent studies indicate it may act as an endocrine disruptor, adversely affecting fertility and potentially causing inflammation or cancer [1].
  • Analytical Challenge: Traditional techniques for siloxane analysis, such as gas chromatography (GC) or inductively coupled plasma spectroscopy (ICP), often cannot distinguish organosilicon compounds and require complex instrumentation [1].
  • Sensor Advantage: This electrochemical probe offers excellent selectivity, sensitivity, and a simplified procedure for trace-level D4 determination, enabling its detection in human fluids where other methods may fall short [1].

Sensor Fabrication and Characterization

Synthesis of Cit-Fe₃O₄ Nanoparticles

The citrate-stabilized Fe₃O₄ nanoparticles were synthesized via an improved solvothermal method [1]:

  • Dissolution: 0.32 g of FeCl₃·6H₂O and 0.1 g of trisodium citrate are dissolved in ethylene glycol.
  • Addition: 0.6 g of sodium acetate is added to the solution.
  • Homogenization: The mixture is homogenized ultrasonically for 1 hour at room temperature.
  • Reaction: The solution is transferred to a chemical autoclave and aged for 10 hours at 200°C.
  • Washing: After cooling, the resulting nanocrystals are decanted and washed with acetone and pure ethanol.
  • Drying: The final product is obtained by evaporating the ethanol under reduced pressure [1].
Sensor Preparation
  • Prepare Unmodified CPE: Thoroughly mix 0.1 g of graphite powder with 0.2 mL of paraffin oil. Firmly pack a portion of this paste into an electrode cavity (2.6 mm diameter) and establish electrical contact with a copper wire [1].
  • Prepare Modified CPE (Cit-Fe₃O₄-DMG-CPE): Mix appropriate amounts of graphite powder, synthesized Cit-Fe₃O₄ nanoparticles, DMG powder, and paraffin oil to form a new paste. Pack this modified paste into the electrode cavity as described above [1].
Material Characterization

The synthesized Cit-Fe₃O₄ nanocrystals were characterized to confirm their properties [1]:

  • FTIR: A characteristic peak at 578 cm⁻¹ confirmed the Fe–O bond of the magnetite phase. Peaks between 1371 and 1540 cm⁻¹ indicated the presence of citrate carbonyl groups.
  • XRD: The diffraction pattern confirmed a cubic spinel structure, matching the standard for magnetite (JSPDS 86-2343).
  • VSM: Analysis showed superparamagnetic behavior with a saturation magnetization of 50.7 emu/g.
  • SEM/TEM: Revealed irregularly shaped nanocrystals with excellent dispersity and an estimated size of 150 nm.
  • Zeta Potential: At the optimal pH of 4.65, the surface charge was -9.0 mV.

Experimental Protocol for D4 Detection

The following workflow and protocol detail the steps for detecting D4 using the fabricated sensor.

D4_Detection_Workflow Start Start Detection Protocol Electrode_Prep Electrode Preparation Prepare Cit-Fe3O4-DMG-CPE Start->Electrode_Prep Solution_Prep Solution Preparation Transfer Ni²⁺ and buffer to cell Electrode_Prep->Solution_Prep Sensor_Setup Sensor Assembly Immerse working electrode (Ag/AgCl reference, Pt counter) Solution_Prep->Sensor_Setup Degassing Degassing Purge with N₂ for 2 min Sensor_Setup->Degassing Accumulation Accumulation Phase Apply -0.2 V for 100 s with stirring Degassing->Accumulation Measurement Voltammetric Measurement DPV scan at 120 mV/s Accumulation->Measurement Data_Analysis Data Analysis Measure peak current vs. D4 concentration Measurement->Data_Analysis

Detailed Procedural Steps
  • Electrode Preparation: Prepare a fresh Cit-Fe₃O₄-DMG-CPE surface by gently polishing it on smooth paper and rinsing with double-distilled water before the first measurement [1].
  • Solution Preparation: Transfer a known volume of Ni²⁺ standard solution and 0.05 mol/L acetate-acetic acid (HAc-NaAc) buffer (pH 4.65) into a three-electrode electrochemical cell [1].
  • Sensor Assembly:
    • Working Electrode: Cit-Fe₃O₄-DMG-CPE
    • Reference Electrode: Ag/AgCl
    • Counter Electrode: Platinum wire [1]
  • Degassing: Purge the electrochemical cell with nitrogen gas for 2 minutes to remove dissolved oxygen [1].
  • Accumulation: Apply an accumulation potential of -0.2 V to the working electrode while stirring the solution for 100 seconds [1].
  • Measurement: After a 5-second equilibrium period, initiate the differential pulse voltammetry (DPV) scan with a scan rate of 120 mV/s [1].
  • Data Analysis: Record the adsorptive stripping peak current of Ni(II). The signal is proportional to the D4 concentration in the sample [1].

Analytical Performance and Validation

The Cit-Fe₃O₄-DMG sensor demonstrated excellent performance for the trace analysis of D4.

Parameter Performance/Value
Linear Range Not explicitly specified in the provided source [1]
Detection Limit (LOD) 27.0 ng/mL (based on 3Sb/m) [1]
Quantification Successfully performed in human blood plasma and urine [1]
Reproducibility (RSD) 3.8% (for n = 5) [1]
Recovery Data not provided in the available excerpt

Mechanism of Action

The detection of D4 is achieved through an indirect electrochemical mechanism that relies on the enhancement of the Ni(II) stripping signal.

D4_Sensor_Mechanism Start Detection Mechanism Ni_Accumulation 1. Ni²⁺ Accumulation Ni²⁺ adsorbs onto the DMG-modified sensor surface Start->Ni_Accumulation D4_Interaction 2. D4 Enhancement D4 molecule interacts, boosting electron transfer Ni_Accumulation->D4_Interaction Signal_Measurement 3. Stripping Signal Enhanced Ni(II) redox signal measured by DPV D4_Interaction->Signal_Measurement Correlation 4. Quantification Signal intensity ∝ D4 concentration Signal_Measurement->Correlation

  • Pre-concentration: Ni(II) ions from the solution are adsorbed and pre-concentrated onto the DMG-modified electrode surface during the accumulation step. DMG acts as a selective chelating agent for nickel [1].
  • Signal Enhancement: The presence of D4, which has a high electron density, enhances the subsequent stripping voltammetric signal of the pre-concentrated Ni(II). The exact molecular interaction is not fully detailed but results in a significant boost to the measurable current [1].
  • Quantification: The magnitude of this enhanced current is directly proportional to the concentration of D4 in the sample, allowing for quantitative analysis [1].

Application Notes

  • Interference Consideration: The study investigated the interference of coexisting ions and molecules, reporting that the sensor maintained excellent electrochemical performance and high sensitivity toward D4 [1].
  • Sensor Regeneration and Stability: The fabricated electrode demonstrated good reproducibility and stability, essential for repeated use. The protocol recommends rinsing the electrode surface with double-distilled water before each measurement for optimal performance [1].
  • Biological Sample Analysis: The sensor was successfully applied to determine D4 in human blood plasma and urine samples, confirming its practicality for real-world bioanalytical applications [1].

This protocol provides a reliable and sensitive method for detecting the potentially hazardous siloxane D4 in complex biological samples, offering a valuable tool for researchers in toxicology and environmental health monitoring.

References

Application Notes and Protocols: KOH-Catalyzed Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The anionic ring-opening polymerization (AROP) of octamethylcyclotetrasiloxane (D₄) is a fundamental industrial process for synthesizing polydimethylsiloxane (PDMS), a polymer with unique properties including low glass transition temperature, high chain flexibility, thermal stability, and biocompatibility [1]. Potassium hydroxide (KOH) is one of the earliest and most well-studied initiators for this reaction, first patented for this use in 1948 [1]. This document provides detailed protocols and application notes for conducting KOH-catalyzed D₄ polymerization, enabling the synthesis of linear PDMS telechelics and cross-linked polysiloxanes with controlled molecular weights and architectures.

Reaction Mechanism and Fundamentals

The AROP of D₄ initiated by KOH proceeds through a nucleophilic attack mechanism, generating active silanolate chain ends that propagate the polymerization.

Mechanistic Overview

The following diagram illustrates the key steps and potential side reactions in the KOH-catalyzed AROP of D₄.

G D4 D₄ Monomer Initiation Initiation Nucleophilic attack forms silanolate active center D4->Initiation Initiator KOH Initiator Initiator->Initiation Propagation Propagation Chain growth via successive ring-opening of D₄ monomers Initiation->Propagation PDMS Linear PDMS Chain Propagation->PDMS Controlled Conditions Backbiting Backbiting (Depolymerization) Propagation->Backbiting Side Reaction Transfer Chain Transfer (Equilibration) Propagation->Transfer Side Reaction Cyclics Cyclic Oligomers Backbiting->Cyclics Redistributed Redistributed Chains Transfer->Redistributed

The molecular weight of the resulting polymer is effectively controlled by the initiator-to-monomer ratio [1]. As shown in the diagram, the main competing side reactions are:

  • Backbiting: Leads to depolymerization and formation of low molecular weight cyclic products [1].
  • Chain Transfer: Results in equilibration and redistribution of polymer chains, broadening the molecular weight distribution [1].
Thermodynamic Driving Force

The polymerization is primarily entropy-driven. The change in enthalpy (ΔH) is close to zero because the Si–O bond energies in cyclics and linear chains are similar. The negative change in Gibbs free energy (ΔG) required for a spontaneous reaction comes from a gain in entropy, attributed to the higher flexibility and variance of linear PDMS chains compared to their cyclic counterparts [1].

Experimental Protocols

Protocol 1: Synthesis of Linear α,ω-Hydroxy Terminated PDMS

This protocol describes the synthesis of linear hydroxy-terminated PDMS (PDMS telechelics) via bulk polymerization [1] [2].

3.1.1. Materials and Equipment

Table 1: Materials List

Material Specification Purpose
This compound (D₄) >95%, dried over CaH₂ and distilled [2] Monomer
Potassium Hydroxide (KOH) Anhydrous pellets Initiator
Tetramethyldisiloxane >95% (Optional, as chain terminator) Chain Terminator
Nitrogen/Vacuum Line - For inert atmosphere
Reactor Round-bottom flask equipped for mechanical stirring and heating Reaction vessel
Heating Mantle/Oil Bath Capable of 130-160°C Temperature control
3.1.2. Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor and purge it with dry nitrogen to create an inert atmosphere. Moisture must be excluded to prevent deactivation of the KOH initiator.
  • Monomer Charging: Charge the purified D₄ monomer (e.g., 60 g) into the reactor under a nitrogen blanket.
  • Initiator Addition: Add KOH pellets with a typical weight ratio of D₄ to KOH being 50:1 [2].
  • Siloxanolate Formation: Heat the mixture to 130°C for 3 hours with continuous stirring to form the potassium siloxanolate initiator in situ [2].
  • Polymerization: Continue heating and stirring at 130-160°C for several hours until the mixture becomes viscous, indicating polymerization. The reaction can be considered complete when a clear, viscous liquid is obtained.
  • Termination (Optional): To control molecular weight or introduce specific end groups, a chain terminator (e.g., tetramethyldisiloxane) can be added. For hydroxy-terminated PDMS, the reaction is often terminated by adding water or an acid, which protonates the silanolate end groups.
  • Purification: The crude polymer is typically dissolved in a solvent like dichloromethane and precipitated into methanol to remove any unreacted monomer, cyclic oligomers, and catalyst residues. The purified polymer is then dried under vacuum at ambient temperature for 24 hours [3].
Protocol 2: Direct Synthesis of Cross-linked Polysiloxanes using a Multifunctional Comonomer

This advanced protocol utilizes KOH-catalyzed copolymerization of D₄ with polyhedral oligomeric silsesquioxane (POSS) to directly generate cross-linked networks in a single step, bypassing the need for a separate cross-linking process [2].

3.2.1. Special Materials and Modifications
  • Comonomer: Dodecaphenyl-POSS (Ph₁₂-POSS) [2].
  • Additional Monomer: Octaphenylcyclotetrasiloxane (Ph₈D₄) can be used to modify properties [2].
  • Polar Additive: N,N-Dimethylacetamide (DMAc) is crucial to reduce the gelation time significantly by solvating the ions and facilitating the reaction of the bulky POSS macromonomer [2].
3.2.2. Procedure Modifications
  • Follow steps 1-4 from Protocol 1 to form the potassium siloxanolate.
  • Add the Ph₁₂-POSS comonomer and the polar solvent DMAc to the reaction mixture. The swelling ratio (and thus the cross-link density) of the final product can be controlled by adjusting the content of Ph₁₂-POSS [2].
  • The polymerization will proceed to form a gel. The gelation time is dramatically reduced by the presence of DMAc [2].
  • The cross-linked polymer is not highly transparent but possesses excellent thermal stability [2].

Data Summary and Key Parameters

Table 2: Key Reaction Parameters and Controls for KOH-Catalyzed D₄ ROP

Parameter Typical Range / Value Impact on Reaction / Product
Initiator (KOH) D₄:KOH = 50:1 (w/w) [2] Controls molecular weight; higher [KOH] leads to lower Mₙ [1].
Reaction Temperature 130°C - 160°C [2] Higher temperatures accelerate the rate but may increase side reactions (backbiting).
Reaction Time 3 hrs (initiation) + several hrs (polymerization) [2] Time to achieve high conversion.
Atmosphere Inert (N₂) Prevents catalyst deactivation and contamination.
Polar Additive (DMAc) Used for POSS copolymerization [2] Drastically reduces gelation time in cross-linking polymerizations.
Gelation Time (with POSS) >10 hrs (no DMAc) to <2 hrs (with DMAc) [2] Allows practical processing times for cross-linked systems.

Troubleshooting and Best Practices

  • Molecular Weight Control: The molecular weight is inversely proportional to the amount of initiator used. For precise control, a chain terminator (e.g., a disiloxane) should be used [1].
  • Minimizing Cyclics: The "backbiting" reaction is a key side reaction that generates cyclic oligomers. Careful control of temperature, catalyst concentration, and reaction time is necessary to minimize their formation [1] [4].
  • Handling and Safety: KOH is a strong base and requires appropriate personal protective equipment (PPE). All reagents should be handled in a well-ventilated fume hood.
  • Monomer Purity: D₄ must be thoroughly dried and purified to remove traces of water or silanols, which can deactivate the KOH initiator and lead to unreliable results [2].

Conclusion

The KOH-catalyzed ring-opening polymerization of D₄ is a robust and well-established method for synthesing linear and cross-linked polysiloxanes. By adhering to the protocols outlined in this document and controlling key parameters such as initiator concentration, temperature, and the use of polar additives, researchers can reliably produce PDMS with targeted architectures and properties for a wide range of advanced applications.

References

purification isolation D4 distillation from cyclics mixture

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Octamethylcyclotetrasiloxane (D4)

The table below summarizes key identification and physical property data for D4, which is crucial for planning its separation [1].

Property Specification
CAS Reg. No. 556-67-2
SciFinder Nomenclature Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-
Empirical Formula C₈H₂₄O₄Si₄
Molar Mass 296.62 g/mol
Appearance Colorless oily liquid or white solid
Melting Point 17–18 °C
Boiling Point 175–176 °C
Water Solubility 56 µg/L

Purification Strategy: Distillation of Cyclic Siloxanes

D4 is produced by the hydrolysis of dimethyldichlorosilane, which yields a mixture of cyclic oligomers ranging from 3 to 10 dimethylsiloxane units [1]. The commercial product mixture is separated into its components via distillation [1].

For separating a mixture of compounds with close boiling points, fractional distillation is the appropriate technique [2]. This method utilizes a fractionating column, which provides multiple vaporization-condensation cycles, allowing for more effective separation of components with similar volatilities than simple distillation.

The following diagram outlines a generalized workflow for the purification of D4, from the initial reaction mixture to the final isolated product.

D4_Purification_Workflow Start Reaction Mixture (Hydrolysis of Me₂SiCl₂) Step1 Primary Separation (Coarse Distillation) Start->Step1 Step2 Fractional Distillation (Separation of Cyclics) Step1->Step2 Step3 Collection of D4 Fraction (BP: 175-176 °C) Step2->Step3 Step4 Analysis & Characterization (e.g., GC, NMR) Step3->Step4 End Pure D4 Product Step4->End

General Laboratory Protocol for Fractional Distillation

This protocol provides a foundational method for separating liquid mixtures using fractional distillation [2].

  • Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, round-bottom flask, fractionating column, distillation head, thermometer, condenser, and receiver. Ensure all joints are securely sealed.
  • Loading: Transfer the crude mixture of cyclic siloxanes into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure even boiling and prevent bumping.
  • Heating: Gradually apply heat to the flask. The mixture will begin to boil, and vapors will rise into the fractionating column.
  • Separation: As the vapors condense and re-vaporize along the column, components with lower boiling points will travel faster and reach the top first. Monitor the temperature closely at the distillation head.
  • Collection: Once the temperature stabilizes near the boiling point of D4 (175–176°C), begin collecting the distillate in a clean, pre-weighed receiver flask. This fraction will be enriched in D4.
  • Shutdown: Continue heating until the desired amount of distillate has been collected or the temperature begins to drop or rise significantly, indicating the next component is distilling. Turn off the heat and allow the apparatus to cool completely before disassembling.

Research Considerations and Next Steps

The sources obtained confirm distillation as the standard industrial method for isolating D4 but do not provide detailed parameters (e.g., specific column type, packing material, reflux ratio, or throughput) suitable for a formal protocol [1].

To develop a detailed and optimized procedure, consider these approaches:

  • Specialized Literature: Search for patents or technical datasheets from major silicone manufacturers.
  • Experimental Optimization: Use the general protocol above as a starting point. Key parameters to optimize in the lab include the reflux ratio, the efficiency of the fractionating column, and the purity of the starting mixture.
  • Analytical Verification: The purity of the collected D4 fraction must be confirmed using analytical techniques such as Gas Chromatography (GC) [2].

References

Quantitative Effects of Silyl Esters on Polymerization Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on how silyl esters influence the cationic polymerization rate of D4 in comparison to hexamethylcyclotrisiloxane (D3).

Variable Effect on D3 Polymerization Effect on D4 Polymerization Experimental Conditions & Notes
Addition of Silyl Esters Twofold increase in rate [1] Fivefold increase in rate [1] Catalyst: Triflic acid (CF(_3)SO(_3)H). Silyl esters added in excess of the catalyst [1].
Water Concentration Over 16-fold rate increase with minimal water [1] Threefold rate increase with minimal water [1] Small, controlled amounts of water significantly impact kinetics [1].
Activation Energy Shifted from -25 kJ/mol to 50 kJ/mol with water [1] Shifted from 27 kJ/mol to 67 kJ/mol with water [1] Water changes the apparent activation energy of the polymerization [1].
Cyclic Oligomer Formation Specific size distribution suggesting back-biting mechanisms [1] More continuous oligomer distribution [1] Indicates differences in the polymerization and depolymerization mechanisms [1].

Experimental Protocol for Kinetic Studies

This protocol provides a methodology for investigating the effect of silyl esters on the cationic polymerization kinetics of D4, based on established experimental approaches [1].

Materials and Reagents
  • Monomer: Octamethylcyclotetrasiloxane (D4). Purity should be >98% [2]. Dry over molecular sieves before use.
  • Catalyst: Triflic acid (CF(_3)SO(_3)H) is a strong protonic acid suitable for this study [1].
  • Silyl Ester: e.g., Triethylsilyl propionate. Can be synthesized via Ru-catalyzed dehydrogenative coupling [3].
  • Solvent: Anhydrous methylene chloride (CH(_2)Cl(_2)) [1].
  • Water: Use distilled or deionized water. The amount added is critical and should be precisely controlled [1].
Polymerization Procedure
  • Reaction Setup: Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon) in a sealed glass reactor equipped with magnetic stirring.
  • Initial Mixture: Charge the reactor with anhydrous methylene chloride and the D4 monomer.
  • Additive Introduction: Introduce the carefully measured amount of water or silyl ester. The silyl ester is typically added in excess relative to the catalyst [1].
  • Reaction Initiation: Start the polymerization by adding the triflic acid catalyst to the mixture.
  • Sampling: Periodically withdraw small samples from the reaction mixture using an airtight syringe for analysis.
Analysis and Kinetics Monitoring
  • Monomer Conversion: Use Gas Chromatography (GC) to quantify the consumption of D4 monomer over time [2].
  • Molecular Weight Development: Analyze the polymer samples by Gel Permeation Chromatography (GPC) to track the evolution of molecular weight and distribution [2]. Note that this is primarily for D4 homopolymerization; crosslinked systems with alkoxysilanes are insoluble [2].
  • Reaction Monitoring: Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflection (FTIR-ATR) can be used in situ to monitor the disappearance of monomer peaks and the formation of the polymer siloxane chain [2].

Mechanism and Workflow

The cationic polymerization of D4 involves an equilibrium between chain propagation and depolymerization ("back-biting") that forms cyclic oligomers. Silyl esters are believed to interact with the active propagating species, potentially by modifying the ion pairs involved in the reaction, thereby influencing the rate of these elementary steps [1] [4]. Water plays a complex role, not only as an initiator but also by participating in hydrogen bonding that can affect the availability and reactivity of the acidic catalyst [1].

The following diagram illustrates the logical workflow for conducting these kinetic studies, from preparation to data analysis.

Start Start: Study the Effect of Silyl Esters on D4 Polymerization P1 1. Reaction Setup (Under Inert Atmosphere) Start->P1 P2 2. Prepare Reaction Mixture (D4 in CH₂Cl₂ solvent) P1->P2 P3 3. Introduce Additive (Silyl Ester and/or Water) P2->P3 P4 4. Initiate Polymerization (Add Triflic Acid Catalyst) P3->P4 P5 5. Monitor Reaction Kinetics (Withdraw samples over time) P4->P5 A1 Gas Chromatography (GC) (Monomer Conversion) P5->A1 A2 Gel Permeation Chromatography (GPC) (Molecular Weight) P5->A2 A3 FTIR Spectroscopy (Chemical Group Analysis) P5->A3 End Analyze Data & Draw Conclusions on Rate Kinetics A1->End A2->End A3->End

Key Application Notes for Researchers

  • Conditional Effect: The impact of silyl esters is not universal; it is highly specific to the system conditions, particularly the presence of water. The effect can be synergistic or antagonistic with other additives [1].
  • Comparative Kinetics: Always include a control experiment (without silyl esters) and consider parallel experiments with D3 to highlight the differential effects on the smaller ring [1].
  • Silyl Ester Synthesis: Silyl esters for these studies can be efficiently prepared via Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes, which avoids the production of HCl byproducts [3]. A typical protocol uses 1 mol% Ru(3)(CO)({12}) and 4 mol% EtI in toluene at 100°C for 8 hours, yielding high conversions [3].

References

reducing D4 cyclic oligomer formation during polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting by Polymerization Method

The table below summarizes the core strategies for different processes.

Polymerization Method Key Strategy for Reducing Cyclics Recommended Process Conditions Catalyst/Initiator Notes
Cationic Emulsion (D4) [1] Use "starved feed" mode; copolymerize with alkoxysilanes (e.g., MTES, VTES) Monomers added dropwise to aqueous DBSA solution; temperature control per recipe Dodecylbenzenesulfonic acid (DBSA) acts as both surfactant and catalyst
Anionic Ring-Opening [2] Use high-activity initiators; add polar solvents; control temperature Two-stage procedure in non-polar then polar medium; avoid high temperatures Lithium-based (e.g., BuLi) or phosphonium/ammonium siloxanolates; neutralize post-polymerization
Equilibrium (Bulk) Polymerization [3] Drive reaction to completion; efficient end-capping; remove catalyst Heating under vacuum to remove water (condensation); strict catalyst removal post-reaction Use transient catalysts (e.g., tetrabutylphosphonium hydroxide) that deactivate with heat

Detailed Experimental Protocols

For Cationic Emulsion Polymerization [1]

This method is highly effective for minimizing cyclic formation.

  • Key Principle: Conduct the process in a "starved feed" mode, where the monomer mixture is added dropwise to an aqueous solution of the catalyst (DBSA). This approach, as opposed to a batch process, provides better control and results in lower cyclic content.
  • Materials:
    • Monomer: Octamethylcyclotetrasiloxane (D4)
    • Comonomers (optional): Methyltriethoxysilane (MTES), Vinyltriethoxysilane (VTES)
    • Catalyst/Surfactant: Dodecylbenzenesulfonic acid (DBSA)
    • Medium: Demineralized water
  • Procedure:
    • Charge the aqueous DBSA solution into the reactor.
    • Heat the reactor to the target temperature (e.g., 75-85°C) with stirring.
    • Slowly add the mixture of D4 and alkoxysilanes (if used) dropwise to the reactor.
    • After addition, continue stirring for several hours to ensure complete conversion.
    • Neutralize the catalyst (e.g., with NaHCO₃) at the end of the reaction to prevent post-polymerization depolymerization into cyclics.
  • Monitoring: The process can be monitored using FTIR ATR spectroscopy, tracking the disappearance of D4 bands and formation of polymer bands. Gas Chromatography (GC) can quantify residual cyclic oligomers.
For Anionic Ring-Opening Polymerization [2]
  • Key Principle: Use initiators that form less stable associates (e.g., cesium siloxanolates, tetramethylammonium, or tetrabutylphosphonium siloxanolates). The addition of polar solvents or additives can break apart inactive initiator associates, increasing the polymerization rate and reducing side reactions.
  • Two-Stage Procedure (for butyllithium initiator):
    • Stage 1 (Non-polar medium): React D3 with BuLi to convert all initiator molecules into silanolate chain ends with equal activity.
    • Stage 2 (Polar medium): Add a polar agent to activate the silanolates, then continue polymerization until monomer exhaustion. This yields monomodal, narrowly dispersed PDMS.
  • Post-Treatment: It is critical to neutralize the active chain ends after polymerization is complete to prevent thermal depolymerization ("back-biting") into cyclic oligomers during processing or storage.

Key Mechanism and Workflow

The following diagram illustrates the primary strategy of optimizing the polymerization process itself to minimize conditions that lead to D4 formation.

G cluster_cat Key Actions cluster_an Key Actions cluster_eq Key Actions start Goal: Reduce D4 Cyclic Oligomers method Select Polymerization Method start->method cat Cationic Emulsion method->cat an Anionic Ring-Opening method->an eq Equilibrium (Bulk) method->eq cat1 Use 'Starved Feed' Mode cat->cat1 an1 Use High-Activity Initiators (e.g., Cs+) an->an1 eq1 Use & Fully Remove Transient Catalysts eq->eq1 cat2 Add Alkoxysilane Comonomers cat1->cat2 cat3 Neutralize Catalyst (DBSA) Post-Reaction cat2->cat3 result Outcome: Lower D4 & Cyclic Content cat3->result an2 Add Polar Solvents/Additives an1->an2 an3 Neutralize Active Chain Ends an2->an3 an3->result eq2 Drive Rxn to Completion (e.g., Vacuum) eq1->eq2 eq3 Implement Efficient End-Capping eq2->eq3 eq3->result

Frequently Asked Questions

  • What is the primary chemical reaction that leads to D4 formation? The main pathway is a back-biting depolymerization reaction [2]. During and after polymerization, an active chain end (e.g., a silanolate in anionic polymerization) can cyclize by attacking a siloxane bond in its own chain, cleaving off a cyclic oligomer like D4.

  • Why is catalyst removal or neutralization so critical? Residual acid or base catalysts remain active after the main polymerization is complete [3] [2]. During storage or exposure to heat, these catalysts can continuously promote back-biting reactions, leading to a gradual increase in cyclic oligomer content over time and altering the product's properties.

  • Besides D4, what other cyclic oligomers should I be concerned about? While D4 is a primary concern, the back-biting reaction can produce a range of cyclic oligomers. The most common are the cyclic pentamer (D5) and cyclic hexamer (D6) [4] [1]. The distribution depends on reaction conditions like temperature and catalyst type.

References

optimizing D4 accumulation potential stripping voltammetry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Accumulation Potential

The accumulation (or deposition) potential is a critical parameter in stripping voltammetry. It is the voltage applied to concentrate electroactive species from the solution onto the working electrode surface before the measurement (stripping) step [1].

The core principle for setting this potential is to ensure efficient reduction or adsorption of the target analyte. The general guideline is to apply a potential several tenths of a volt more negative than the formal reduction potential (E°') of your target species [1] [2]. For instance, in Anodic Stripping Voltammetry (ASV) for metal ions, a sufficiently negative potential is required to reduce the metal ions (e.g., Zn²⁺) to their metallic state (Zn⁰) so they can form an amalgam on the electrode surface [2] [3].

Key Parameters for Optimization

Optimizing the accumulation potential does not happen in isolation. The table below summarizes the key interactive parameters you need to consider and optimize alongside the accumulation potential.

Parameter Description & Optimization Goal
Accumulation Potential [1] Goal: Maximize analyte deposition. Set several tenths of a volt more negative than E°'.
Accumulation Time [4] Goal: Balance sensitivity and analysis speed. Longer times increase signal but risk electrode saturation.
Supporting Electrolyte & pH [5] [4] Goal: Ensure conductivity and influence analyte form. pH affects metal-chelate complex stability in AdSV [4].
Electrode Material [5] [2] Goal: Select for sensitivity and analyte compatibility. Common choices: HMDE, MFE, or modified solid electrodes [1].
Stirring / Rotation Rate [1] Goal: Control analyte transport. Stirring or using an RDE during accumulation enhances deposition efficiency.

Troubleshooting FAQ

Here are answers to common issues researchers face when optimizing the accumulation potential.

1. I'm getting a weak or no signal. What should I check?

  • Check the Accumulation Potential: Ensure it is sufficiently negative (for ASV) or positive (for CSV) to drive the deposition reaction. Verify the polarity and value against the known redox potential of your analyte.
  • Inspect the Electrode Surface: The electrode might be fouled or passivated. Implement or extend a cleaning step at the start of your method [1] [3].
  • Review Solution Conditions: Confirm the pH and the presence of necessary complexing agents (for AdSV). The analyte must be in a form that can accumulate on your specific electrode [4].

2. My results are inconsistent between runs. How can I improve reproducibility?

  • Control Mass Transport: Use a consistent and controlled stirring rate or electrode rotation speed during the accumulation step to ensure a reproducible supply of analyte to the electrode surface [1].
  • Standardize Timing: Precisely control the accumulation time. Automated software is excellent for this [1].
  • Fresh Standards/Surfaces: Use freshly prepared solutions and ensure the electrode surface is consistently renewed or cleaned between runs [1].

3. The peak shape is broad or distorted. What could be the cause?

  • Non-Optimal Potential: An incorrect accumulation potential can lead to inefficient or slow deposition kinetics, resulting in non-uniform surface coverage and broad peaks.
  • Excessive Deposition: Too long an accumulation time or too high a analyte concentration can lead to a thick deposit, which can cause peak broadening during the stripping step due to diffusion effects within the film.
  • Electrode Issues: A degraded or contaminated electrode surface can also lead to poor electron transfer and distorted peaks.

Experimental Protocol: A Systematic Workflow

The following diagram illustrates a systematic workflow for optimizing the accumulation potential, integrating the parameters and troubleshooting points discussed.

G Start Start Optimization LitReview Literature Review: Find E°' of analyte and method (ASV/AdSV) Start->LitReview InitialSetup Set Initial Parameters: Time, pH, electrolyte LitReview->InitialSetup PotSweep Run Accumulation Potential Sweep InitialSetup->PotSweep AnalyzePeak Analyze Peak Current vs. Potential PotSweep->AnalyzePeak Plateau Does a current plateau appear? AnalyzePeak->Plateau Plateau:s->PotSweep:n No OptimizeOther Optimize Other Parameters: Time, pH, etc. Plateau->OptimizeOther Yes Verify Verify Full Method Performance OptimizeOther->Verify End Optimum Found Verify->End

Step-by-Step Guide:

  • Initial Research and Setup:

    • Consult the literature to find the formal reduction potential (E°') for your analyte and a proven stripping method (e.g., ASV, AdSV).
    • Based on this, set your initial accumulation potential. For a metal ion in ASV, start with a potential 0.3 to 0.5 V more negative than its E°' [1] [2].
    • Set other initial parameters based on literature values or preliminary experiments (e.g., 60-second accumulation time, neutral pH) [4].
  • Systematic Potential Sweep:

    • Run a series of experiments where you keep all parameters constant except for the accumulation potential.
    • Sweep the potential in increments (e.g., 0.05 V) across a range that spans your initial estimate.
  • Data Analysis and Identification of the Plateau:

    • For each experiment, record the peak current from the resulting voltammogram.
    • Plot the peak current as a function of the accumulation potential.
    • Identify the potential range where the peak current reaches a maximum and stable plateau. This plateau indicates that the deposition is no longer limited by potential.
  • Selecting the Optimum:

    • Choose a potential value in the middle of this plateau region. This ensures robust performance against minor instrumental drift or small changes in solution conditions.
  • Iterative Optimization and Verification:

    • Once the optimal potential is found, repeat the process for other key parameters like accumulation time and pH [4].
    • Finally, verify the performance of the fully optimized method by checking its linearity, detection limit, and reproducibility with your samples.

Methodology for Advanced Optimization

For complex matrices or when studying multiple interactive factors, a one-variable-at-a-time approach may be insufficient.

  • Response Surface Methodology (RSM): This is a powerful statistical technique for optimizing multiple parameters simultaneously. It uses an experimental design (like a Central Composite Design) to model the effect of several variables (e.g., accumulation potential, time, pH) and their interactions on the response (peak current). This allows you to find a true optimum with fewer experiments [4].

References

separation D4 solid-solid transition melting small mesopores

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: D4 Transitions in Mesopores

Here are answers to some fundamental questions about D4 and how to study it in confined spaces.

  • What is D4 and how is it used in porous polymer studies? Octamethylcyclotetrasiloxane (D4) is a volatile cyclic siloxane. In research, it serves as a crystallizable porogen for creating nanovoided porous polymer thin films. During a process like initiated chemical vapor deposition (iCVD), D4 is co-deposited with a monomer. Because D4 is highly miscible with monomers like glycidyl methacrylate (GMA), it phase-separates and crystallizes within the growing polymer film. Subsequent removal of the D4 crystals creates a network of small mesopores [1].

  • Does D4 undergo a solid-solid transition in mesopores? The current literature does not report a simple solid-solid transition for D4 confined in mesopores. Instead, research indicates a more complex, potentially irreversible process. One study on cold-sintered mesoporous silica pellets used for D3 (a similar cyclic siloxane) adsorption suggested that chemical adsorption and ring-opening polymerization of the siloxane may occur within the pores. This was evidenced by a significant increase in the temperature required for desorption [2]. Therefore, the thermal events you observe might be related to polymerization or strong chemical interaction rather than a physical phase transition.

  • What are the primary techniques for analyzing phase transitions in mesopores? The key is to use techniques that can probe the behavior of condensed matter in confinement. The following table compares two common methods [3] [4].

Technique What It Measures Key Insights for Mesoporous Studies
Differential Scanning Calorimetry (DSC) Heat flow into or out of a sample (e.g., melting, crystallization, glass transitions) [3]. Used in thermoporometry to find pore size by measuring the melting/freezing point depression of a confined fluid via the Gibbs-Thomson equation [5] [6].
Thermogravimetric Analysis (TGA) Change in a sample's mass as temperature changes (e.g., decomposition, solvent loss) [3]. Ideal for studying desorption processes, thermal stability, and reactions (like potential D4 polymerization) that involve a mass change [2] [4].
  • What is a robust method to determine pore size in wet gels before drying? Conventional gas sorption requires dry samples, but drying can shrink pores. NMR Cryoporometry is a powerful technique that measures the melting point depression of a fluid (like water) confined in the pores of a material. This depression is inversely related to the pore size via the Gibbs-Thomson equation. A key advantage is that it can be applied to materials in their wet, as-synthesized state, allowing for accurate pore size measurement before any drying-induced shrinkage occurs [5].

Experimental Workflows

Here are generalized protocols for two key techniques mentioned in the research.

Protocol 1: Initiated Chemical Vapor Deposition (iCVD) with Porogen

This method, adapted from a study using D4 to create porous polymer films, outlines how a porogen is used to generate mesopores [1].

iCVD_Workflow cluster_setup 1. Precursor Setup cluster_deposition 2. Deposition & Phase Separation cluster_polymerization 3. Polymerization cluster_removal 4. Porogen Removal start Start iCVD Process setup1 Vaporize monomer (e.g., GMA) and initiator start->setup1 setup2 Vaporize crystallizable porogen (e.g., D4) setup1->setup2 deposit1 Co-deposit vapors onto cooled substrate setup2->deposit1 deposit2 Porogen crystallizes and phase separates deposit1->deposit2 polymerize1 Initiator radicals trigger polymerization deposit2->polymerize1 polymerize2 Polymer network arrests phase separation polymerize1->polymerize2 remove Sublimate/Remove porogen crystals to reveal mesopores polymerize2->remove end Porous Polymer Film remove->end

Protocol 2: Pore Size Analysis via NMR Cryoporometry

This workflow is used for determining the pore size distribution of a material in its solvent-filled state [5] [6].

NMR_Cryoporometry start Start NMR Cryoporometry step1 Saturate porous sample with a probe fluid (e.g., water) start->step1 step2 Cool sample to fully freeze the confined fluid step1->step2 step3 Warm sample slowly with precise temperature control step2->step3 step4 Acquire NMR signal at each temperature step step3->step4 step5 Plot NMR signal (liquid volume) vs. Temperature (Melting curve) step4->step5 step6 Apply Gibbs-Thomson equation to convert melting point depression to pore size step5->step6 step7 Calculate Pore Size Distribution (PSD) step6->step7 end Obtain PSD of Wet/Solvated Material step7->end

Troubleshooting Common Challenges

While explicit guides were not available, the research points to these potential challenges:

  • Challenge: Unexpected Thermal Behavior with D4. If your DSC or TGA results for D4 in mesopores do not match a simple melting transition, consider that chemical adsorption or ring-opening polymerization might be occurring [2].
    • Suggestion: Use TGA coupled with evolved gas analysis (like FTIR or mass spectrometry) to identify the gases released during heating. This can confirm if decomposition or polymerization is happening [3].
  • Challenge: Pore Size Measurements Don't Match Reality. Drying samples before analysis with gas sorption can cause irreversible pore shrinkage, leading to inaccurate data [5].
    • Suggestion: For materials synthesized in a wet state, use NMR Cryoporometry to measure the pore size in the as-prepared, solvated state to get the true pore size before drying [5].

References

minimizing D4 depolymerization back-biting side reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of back-biting side reactions like lactonization in ATRP depolymerization? A1: The primary cause is the use of high depolymerization temperatures (e.g., 170°C). At these elevated temperatures, the halogen chain-end of the polymer is unstable and undergoes intramolecular cyclization (lactonization), which irreversibly removes the active chain-end and creates "dead" polymer chains that cannot depolymerize [1].

  • Q2: How does the ICAR depolymerization method prevent these side reactions? A2: The ICAR method uses a free radical initiator to regenerate the active metal catalyst (Cu(I) or Fe(II)) at a much lower temperature (120°C). This eliminates the need for high thermal energy to drive the activation, thereby avoiding the temperature regime where lactonization and other deleterious side reactions are prevalent [1].

  • Q3: Can ICAR depolymerization be used for polymers with different halide end-groups? A3: Yes. Research has demonstrated the successful depolymerization of both chlorine and bromine-terminated polymers using the ICAR method [1].

  • Q4: Are there any drawbacks to using too much free radical initiator? A4: Yes. Using an excessive amount of initiator leads to a higher concentration of free radicals, which increases termination reactions through radical coupling or disproportionation. This can result in reduced depolymerization conversion [1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low depolymerization conversion at 120°C Insufficient activator (Cu(I)/Fe(II)) concentration Add 0.5 - 1 equivalent of radical initiator (e.g., ABCN) relative to the polymer chain-end to regenerate the activator continuously [1].
Low depolymerization conversion despite initiator Catalyst/ligand system is inactive at 120°C Switch to a more active ligand. PMDETA is a cost-effective option that works well in ICAR systems [1].
Depolymerization stops prematurely Radical initiator is fully consumed Check the half-life of your initiator at the reaction temperature. For a 1-hour reaction at 120°C, ABCN (t1/2 ~88°C) is suitable [1].
Side reactions persist Reaction temperature is still too high Ensure the temperature is maintained at 120°C and does not exceed this threshold [1].

ICAR vs. Conventional ATRP Depolymerization

The following diagram illustrates the key mechanistic difference between the conventional high-temperature approach and the milder ICAR method, highlighting how the latter avoids detrimental side reactions.

G A1 Polymer-Br B1 High Temp (170°C) A1->B1 A2 Lactonization (Side Reaction) A3 'Dead' Polymer (No depolymerization) A2->A3 B1->A2

Experimental Protocol: ICAR Depolymerization of PBzMA

This protocol is adapted from successful depolymerization of poly(benzyl methacrylate) (PBzMA) and can be used as a template for other ATRP-synthesized polymers [1].

1. Reagents and Setup:

  • Polymer Substrate: Well-defined PBzMA (Đ = 1.13), chlorine or bromine-terminated.
  • Catalyst System: CuIICl2 / PMDETA ligand (cost-effective) or FeIIICl3 / TBABr.
  • Radical Initiator: 1,1'-azobis(cyclohexanecarbonitrile) (ABCN).
  • Solvent: Anisole.
  • Setup: Heat and stir in a sealed reaction vessel under an inert atmosphere.

2. Depolymerization Procedure: * Charge the reaction tube with polymer, catalyst, ligand, and solvent (e.g., 50 mM repeat unit concentration). * Add 1 equivalent of ABCN relative to the polymer chain-end. * Seal the tube and purge with an inert gas (e.g., N2 or Ar). * Place the tube in an oil bath pre-heated to 120°C with stirring. * Allow the reaction to proceed for 1 hour.

3. Work-up and Analysis: * After 1 hour, cool the reaction mixture to room temperature. * Analyze the conversion to monomer by 1H NMR spectroscopy, looking for the characteristic vinyl peaks of the regenerated BzMA monomer.

Key Workflow for Successful ICAR Depolymerization

The entire process, from problem identification to successful monomer recovery, is summarized in the following workflow:

G Start Problem: Back-biting at High Temp Step1 Employ ICAR Method Start->Step1 Step2 Set Temp to 120°C Step1->Step2 Step3 Add 1 equiv. ABCN Initator Step2->Step3 Step4 Use CuII/PMDETA or FeIII/TBABr Catalyst Step3->Step4 Step5 Run Reaction for 1 Hour Step4->Step5 End Outcome: High Monomer Yield (Up to 96%) Step5->End

References

Technical Support Center: Framework for D4 Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

Here is a proposed structure and sample content for your technical support hub, which you can populate with specific data from your field's literature and internal documentation.

Frequently Asked Questions (FAQs)

  • Q1: What are the common sources of D4 analytical interference in mass spectrometry?

    • A: Common sources include ion suppression/enhancement from the sample matrix, isobaric compounds, metabolic impurities, and carryover from previous samples. The exact nature is highly dependent on the sample preparation and instrument method.
  • Q2: My method validation shows high precision error; could D4 interference be the cause?

    • A: Yes, inconsistent interference can lead to high variance in measurements. It is recommended to perform a post-column infusion experiment to check for matrix effects and review your internal standard (e.g., a different deuterated standard) selection.
  • Q3: What are the first steps in troubleshooting sudden onset interference?

    • A: First, check reagent lots and instrument calibration. Then, compare a neat standard to a spiked matrix sample to isolate whether the issue is instrumental or related to the biological matrix.

Troubleshooting Guide: Common Symptoms and Actions

Symptom Potential Cause Recommended Action
Signal Suppression Matrix Effect Modify chromatographic separation; improve sample clean-up; use a stable isotope-labeled internal standard.
High Background Noise Contaminated Solvents/System Flush LC system; prepare fresh mobile phases; use higher purity reagents.
Peak Splitting/Tailing Incompatible Solvent Ensure sample reconstitution solvent matches initial mobile phase composition.
Inconsistent Calibration Degraded Standards Prepare fresh standard stock solutions; check autosampler stability.

Experimental Protocol: Assessing Matrix Effects via Post-Column Infusion

This is a standard methodology to diagnose ionization interference in LC-MS/MS.

  • Preparation: Prepare a constant infusion of your analyte(s) at a concentration that produces a mid-range signal.
  • Infusion Setup: Connect the infusion syringe pump to the LC effluent via a T-union, directing the flow to the mass spectrometer.
  • Chromatographic Run: Inject a blank, extracted biological matrix sample.
  • Data Analysis: Monitor the analyte signal. A stable signal indicates no matrix interference. A depression or enhancement in the signal coinciding with the elution of matrix components indicates ion suppression/enhancement.
  • Troubleshooting: If interference is detected, optimize the chromatographic method to shift the analyte's retention time away from the interfering region or implement a more selective sample purification step.

Graphviz Diagrams for Experimental Workflows

Below are the diagrams created using Graphviz DOT language, adhering to your specifications for color, contrast, and layout.

Diagram 1: Matrix Effect Analysis Workflow

This diagram outlines the logical workflow for a post-column infusion experiment to diagnose matrix effects.

MatrixEffectWorkflow Start Start Analysis Prep Prepare Constant Analyte Infusion Start->Prep Infuse Set Up Post-Column Infusion Prep->Infuse Inject Inject Blank Matrix Sample Infuse->Inject Monitor Monitor Analyte Signal Stability Inject->Monitor Stable Signal Stable Monitor->Stable Yes Suppression Signal Depression/Enhancement Monitor->Suppression No End Method is Robust Stable->End Optimize Optimize Chromatography or Sample Clean-up Suppression->Optimize Identify Interference Optimize->Start Re-validate

Diagram 2: Troubleshooting Logic Pathway

This diagram provides a logical decision tree for responding to the symptom of signal suppression.

TroubleshootingPathway Symptom Symptom: Signal Suppression CheckMatrix Perform Post-Column Infusion Test Symptom->CheckMatrix MatrixEffect Matrix Effect Confirmed CheckMatrix->MatrixEffect Yes ChangeChrom Modify Chromatographic Separation MatrixEffect->ChangeChrom ImproveCleanup Improve Sample Clean-up Protocol ChangeChrom->ImproveCleanup Ineffective ProblemSolved Signal Improved? ChangeChrom->ProblemSolved Effective CheckISTD Review Internal Standard Selection ImproveCleanup->CheckISTD CheckISTD->ProblemSolved ProblemSolved->ChangeChrom No End Issue Resolved ProblemSolved->End Yes

How to Populate This Framework with Specifics

To build out this support center with accurate information, I suggest you:

  • Consult Specialized Databases: Search platforms like PubMed Central (PMC) [1] for recent review articles on "matrix effects in bioanalysis" or "troubleshooting LC-MS/MS."
  • Leverage Manufacturer Resources: The software and instrument vendors for your specific equipment (e.g., Sciex, Waters, Agilent, Thermo Fisher) often provide deep technical notes and troubleshooting guides that are highly relevant.
  • Refine the Content: Use the information from these expert sources to fill the FAQ and troubleshooting tables with precise, actionable causes and solutions.

References

improving sensitivity detection limit D4 electrochemical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main strategies for improving the detection limit of an electrochemical sensor? The most effective approaches involve enhancing the electrode's electrocatalytic activity and optimizing the experimental setup. A key method is using advanced nanomaterials for electrode modification, which can increase the active surface area and improve electron transfer. Furthermore, for biosensors, employing a polymer brush layer can overcome charge screening in biological solutions, and a rigorous testing protocol is essential to mitigate signal drift [1] [2].

  • Q2: Why is my electrochemical sensor unstable, and how can I reduce signal drift? Signal drift is often caused by the slow diffusion of ions from the solution into the sensor's active region over time [1]. You can mitigate it by:

    • Maximizing sensitivity through appropriate device passivation.
    • Using a stable electrical testing configuration.
    • Adopting a rigorous testing methodology that relies on infrequent DC sweeps rather than continuous static measurements [1].
  • Q3: How can I detect biomarkers in solutions with high ionic strength, like blood or PBS? In high ionic strength solutions, the formation of a thin electrical double layer (Debye screening) prevents the detection of large molecules like antibodies [1]. This can be overcome by immobilizing a non-fouling polymer layer, such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), on the sensor. This layer creates a Donnan potential effect that effectively extends the Debye length, allowing for ultrasensitive detection even in physiologically relevant fluids [1].

Troubleshooting Guides

Guide 1: Overcoming Debye Screening in BioFETs
  • Problem: Unable to detect large biomolecules (e.g., antibodies) in biological solutions (e.g., 1X PBS).
  • Cause: In ionic solutions, the electrical double layer (Debye length) is very short (angstroms to a few nanometers), screening the charge of any molecules larger than this distance [1].
  • Solution:
    • Interface Engineering: Grow a polymer brush layer, like POEGMA, above the sensing channel. This establishes a Donnan equilibrium, which extends the sensing distance and enables the detection of molecules that were previously beyond the Debye length [1].
    • Architecture: Implement a sandwich immunoassay structure (e.g., D4-TFT) where capture antibodies are printed into the polymer brush layer [1].
Guide 2: Mitigating Signal Drift for Stable Measurements
  • Problem: The sensor's signal (e.g., drain current, threshold voltage) changes over time, obscuring the true detection signal.
  • Cause: Electrolytic ions from the solution slowly diffuse into the sensing region, altering the gate capacitance and other electrical properties [1].
  • Solution:
    • Device Design: Ensure proper passivation of the device and use a stable polymer brush coating (like POEGMA) [1].
    • Measurement Technique: Use a stable pseudo-reference electrode (e.g., Palladium) to avoid bulky equipment. Perform infrequent DC sweeps instead of relying on static or AC measurements, which are more susceptible to drift [1].

Experimental Protocols for Enhanced Sensitivity

The table below summarizes key parameters from recent studies that achieved high sensitivity.

Method / Sensor Target Analyte Key Modification / Strategy Detection Limit Linear Range Application Matrix
Voltammetric Sensor [2] Trazodone (TRZ) GCE modified with PtNiSnO₂ nanoframes & carbon black 4.1 nM 0.02–0.2 µM (with preconcentration) Pharmaceuticals, urine, plasma, river water
D4-TFT BioFET [1] Biomarkers (generic) POEGMA polymer brush to extend Debye length Sub-femtomolar (aM) Not Specified 1X PBS (high ionic strength)
LC-MS/MS [3] Acetaminophen & Oxycodone Hydrophilic C18 column with gradient elution 40.0 ng/mL (Acetaminophen) 40.0–8000 ng/mL Human plasma
Protocol 1: Fabricating a PtNiSnO₂ Nanoframe-Modified Electrode for Pharmaceutical Detection [2]

This protocol is adapted from work on trazodone detection and can be a template for sensing other molecules.

  • Synthesis: Synthesize platinum-nickel-doped tin oxide (PtNiSnO₂) nanoframes. Characterization with SEM/TEM should reveal a granular structure with well-separated grains and distinct nanoframes.
  • Prepare Composite: Create a homogenous composite of PtNiSnO₂ with carbon black (CB).
  • Electrode Preparation: Polish a glassy carbon electrode (GCE) sequentially with alumina slurry and diamond paste. Clean it thoroughly in water and ethanol via sonication.
  • Modification: Deposit the PtNiSnO₂-CB composite suspension onto the clean GCE surface and allow it to dry.
  • Measurement: Use Differential Pulse Voltammetry (DPV) in a supporting electrolyte. For ultra-low concentration detection (nM range), employ a 60-second accumulation/preconcentration step.
Protocol 2: Building a D4-TFT Biosensor for Ultrasensitive Detection in Ionic Solutions [1]

This protocol outlines the core steps for creating a stable, high-sensitivity BioFET.

  • Surface Coating: Immobilize a non-fouling POEGMA polymer brush on the surface of the carbon nanotube (CNT) transistor channel.
  • Antibody Printing: Print capture antibodies (cAb) into the POEGMA layer.
  • Assay Integration: Structure the assay to operate via Dispense, Dissolve, Diffuse, and Detect (D4) steps, using detection antibodies (dAb) printed on a dissolvable layer.
  • Stable Measurement:
    • Use a palladium (Pd) pseudo-reference electrode for a compact setup.
    • Employ a testing methodology based on infrequent DC sweeps to minimize drift artifacts.

The following workflow diagram illustrates the D4-TFT biosensor fabrication and measurement process.

G Start Start: Prepare CNT Transistor Step1 Coat Channel with POEGMA Polymer Brush Start->Step1 Step2 Print Capture Antibodies into Polymer Layer Step1->Step2 Step3 Structure D4 Assay (Dispense, Dissolve, Diffuse, Detect) Step2->Step3 Step4 Use Pd Pseudo-Reference Electrode Step3->Step4 Step5 Measure via Infrequent DC Sweeps Step4->Step5 Result Result: Stable, Ultrasensitive Detection in High Ionic Strength Solution Step5->Result

Key Takeaways

  • Material is Crucial: The choice of nanomaterial for electrode modification (e.g., PtNiSnO₂ nanoframes) is pivotal for boosting electrocatalytic activity and lowering detection limits [2].
  • Interface Defines Performance: For biosensing in real biological samples, engineering the solid-liquid interface with polymer brushes like POEGMA is a proven method to overcome fundamental physical limitations like Debye screening [1].
  • Methodology Ensures Accuracy: A robust testing protocol that actively counters signal drift is not an afterthought but a necessity for validating ultra-low concentration measurements [1].

References

optimizing prefreezing step D4 thermoporometry measurements

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Prefreezing Step

The prefreezing step is critical for ensuring a well-defined initial state for your thermoporometry analysis. Issues at this stage can lead to poor data quality and inaccurate pore size distributions. The following table outlines common problems and their solutions.

Problem Possible Causes Suggested Solutions
Inconsistent Freezing Points Uncontrolled cooling rates; Temperature gradients within sample; Inhomogeneous sample. Implement a controlled, slow cooling rate (e.g., 0.5-1 K/min); Use a high-precision thermostat; Ensure sample is well-mixed and homogeneous.
Supercooling Effects Lack of nucleation sites; Excessively rapid cooling. Introduce a nucleating agent (e.g., a small piece of similar material); Scratch container surface gently; Use a step-wise cooling protocol.
Irreversible Freezing/Thawing Curves Damage to pore structure from ice crystal formation; Incomplete melting of confined ice. Optimize prefreezing rate to minimize mechanical stress; Ensure a sufficiently high final temperature and hold time during the melting cycle.
High Signal Noise Poor thermal contact between sample and sensor; Electrical interference. Use a thermally conductive paste; Ensure sensor is properly calibrated and seated; Use shielded cables and proper grounding.
Non-reproducible Results Variations in sample preparation; Inconsistent prefreezing protocol; Moisture contamination. Standardize sample saturation and loading procedures; Automate the temperature program; Store and handle samples in a controlled environment.

FAQs on Prefreezing Optimization

Q1: Why is the prefreezing step so important in D4 thermoporometry? The prefreezing step ensures that all freezable water outside the pores and in larger pores is converted into a well-defined solid state. This creates a consistent starting point for the subsequent melting scan. An uncontrolled prefreezing can lead to varying degrees of supercooling, which affects the ice crystal size and morphology, thereby introducing errors in the calculation of pore size from the melting endotherm [1].

Q2: How can I determine the optimal prefreezing temperature for my sample? The optimal prefreezing temperature should be low enough to ensure complete freezing of all freezable water in the largest pores of your material. A general rule is to set the final temperature at least 10-15 K below the expected melting point of the confined ice in your smallest pores of interest. However, this should be determined empirically for each material. Start with a deep freeze (e.g., -40°C to -50°C) and then conduct experiments to find the temperature beyond which no additional freezing thermal events are observed in the cooling curve.

Q3: What is the best cooling rate to use during prefreezing? A slow, controlled cooling rate is typically superior to a fast one. Rates between 0.5 K/min and 1 K/min are often a good starting point. Slow cooling reduces thermal lag, minimizes sample damage from rapid ice formation, and allows for more complete heat transfer, ensuring the entire sample volume reaches the target temperature uniformly. Fast cooling can promote supercooling and create non-equilibrium ice states, leading to broader and less distinct melting peaks [1].

Experimental Workflow for Optimization

To systematically optimize your prefreezing protocol, you can follow the workflow below. This diagram outlines a logical process for method development.

Start Start Optimization T1 Establish Baseline (Run standard protocol) Start->T1 T2 Analyze Data Quality T1->T2 T3 Check for Supercooling in cooling curve T2->T3 T4 Check for Peak Shape & Reversibility T2->T4 T5 Vary Cooling Rate (Test 0.5, 1, 2 K/min) T3->T5 If present T4->T5 If poor T6 Adjust Final Temperature (Test -30, -40, -50 °C) T4->T6 If incomplete T7 Evaluate Reproducibility (3+ replicates) T5->T7 T6->T7 T7->T5 If failed End Protocol Optimized T7->End If passed

I hope this structured guide helps you troubleshoot and optimize your D4 thermoporometry measurements.

References

addressing D4 catalyst poisoning inactivation issues

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

The core of a technical support center is its structured, easy-to-navigate knowledge base. Below is a template you can adapt with specific technical data once it becomes available.

1. Frequently Asked Questions (FAQs)

This section should anticipate common problems and provide clear, direct answers.

FAQ Question Brief Answer Category
What are the primary symptoms of catalyst poisoning? A sharp, often rapid decline in reaction conversion and selectivity. Diagnosis
How can I confirm poisoning versus other deactivation modes (e.g., sintering, coking)? Through surface analysis (e.g., XPS, EDX) to detect the poison on the catalyst surface. Diagnosis
Can a poisoned catalyst be regenerated? It depends on the poison. Some can be washed off, while others cause permanent damage. Remediation
What are common poisons for noble metal catalysts (e.g., Pd, Pt)? Heavy metals (e.g., Hg, Pb), sulfur compounds (e.g., H₂S), and halogens. Prevention
How do I design an experiment to test a catalyst's resistance to a suspected poison? Introduce the poison at a controlled concentration in the feed stream and monitor activity over time. Protocols

2. Troubleshooting Guide

A flow chart is an excellent way to guide users through a diagnostic process. Since specific information on "D4 catalyst poisoning" is unavailable, the following diagram illustrates a general logical pathway for troubleshooting catalyst inactivation. You can populate this logic with your specific data.

The DOT code below generates this diagram. It uses high-contrast colors from your palette (#202124 for text on light grey/white backgrounds) and follows the specified styling rules.

CatalystTroubleshooting Sample Troubleshooting Logic for Catalyst Inactivation Start Start: Observe Activity Loss CheckSintering Check for Sintering (via TEM, surface area) Start->CheckSintering CheckCoking Check for Coking (via TPO, TGA) Start->CheckCoking CheckPoisoning Check for Poisoning (via XPS, ICP-MS) Start->CheckPoisoning SinteringYes Sintering Confirmed? CheckSintering->SinteringYes CokingYes Coking Confirmed? CheckCoking->CokingYes PoisoningYes Poisoning Confirmed? CheckPoisoning->PoisoningYes Regenerate Regeneration Protocol (e.g., calcination in air) Clean Cleaning Protocol (e.g., specific washing) Replace Replace Catalyst SinteringYes->CheckCoking No SinteringYes->Regenerate Yes CokingYes->CheckPoisoning No CokingYes->Regenerate Yes PoisoningYes->Replace No Reversible Is the poison reversible? PoisoningYes->Reversible Yes Reversible->Clean Yes Reversible->Replace No

3. Experimental Protocol: Testing Poisoning Resistance

Here is a detailed methodology for a key experiment you can cite or adapt.

  • Objective: To determine the resistance of a catalyst to a specific poison under controlled conditions.
  • Materials:
    • Catalyst sample (e.g., 100 mg).
    • Reactor system (fixed-bed, continuous flow).
    • Standard reactant feed.
    • Poison source (e.g., a solution or gas with a known concentration of the toxicant).
  • Procedure:
    • Baseline Activity: Load the catalyst into the reactor. Run the standard reaction with the pure reactant feed. Measure the conversion and selectivity every 30 minutes until a stable baseline is achieved (e.g., over 5 hours).
    • Introduction of Poison: Switch the feed to one that contains a precise, low concentration of the poisoning agent. Maintain all other reaction conditions (temperature, pressure, flow rate) identical to the baseline step.
    • Monitoring: Continue to measure conversion and selectivity at regular intervals (e.g., every hour) for an extended period (e.g., 24-100 hours).
    • Post-mortem Analysis: After the experiment, recover the catalyst. Analyze it using techniques like:
      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of poison adsorbed.
      • X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of the poison and its location on the catalyst surface.
      • Transmission Electron Microscopy (TEM): To check for any structural changes like sintering that occurred concurrently.
  • Data Analysis: Plot conversion versus time on stream. A rapid drop followed by a plateau is indicative of strong, rapid poisoning. A slow, gradual decline suggests a weaker poisoning mechanism or pore-mouth plugging.

How to Populate This Framework

  • Consult Specialized Databases: Use platforms like Google Scholar, Scopus, or Web of Science to search for scientific literature on your specific catalyst and poison. Search terms like "deactivation mechanism of [catalyst name] by [poison name]" or "regeneration of poisoned [catalyst name]" will yield highly relevant data.
  • Perform New Experiments: If you are addressing a novel issue, the most accurate data will come from your own controlled experiments, following protocols similar to the one outlined above.
  • Incorporate Your Findings: Once you have quantitative data (e.g., deactivation rate constants, regeneration efficiency percentages, poison tolerance thresholds), you can insert them into the tables and refine the troubleshooting diagrams to reflect your specific findings.

troubleshooting D4 phase change behavior DSC measurements

Author: Smolecule Technical Support Team. Date: February 2026

Understanding D4 and Its Phase Transition

Octamethylcyclotetrasiloxane (D4) exhibits a solid-solid phase transition upon heating and cooling, which is key to interpreting your DSC results.

  • Molecular Conformation Change: The phase transition involves a change in the conformation of the eight-membered cyclosiloxane ring.
    • Low-Temperature Phase (below ~230 K): The molecule has a chair conformation and crystallizes in the P4₂/n space group [1].
    • High-Temperature Phase (above ~238 K): The molecule adopts a boat-saddle (or cradle) conformation and crystallizes in the I4₁/a space group [1].
  • Transition Energetics: This conformational change is a first-order phase transition with rather low enthalpy, measured at approximately -1.04 ± 0.07 kcal/mol [1]. In a DSC curve, this will appear as a sharp peak.

The table below summarizes the quantitative data for the D4 phase transition [1]:

Property Low-Temperature Phase High-Temperature Phase
Molecular Conformation Chair Boat-Saddle (Cradle)
Crystal Space Group P4₂/n I4₁/a
Transition Temperature (on cooling) 236 - 238 K
Transition Temperature (on heating) 240 - 242 K
Transition Enthalpy -1.04 (± 0.07) kcal/mol
Calculated Energy Barrier (in crystal field) 4.27 kcal/mol (to HT phase) / 3.20 kcal/mol (to LT phase)

D4 DSC Measurement Troubleshooting Guide

Here are common issues you might encounter and how to address them.

Poor Crystallization or Amorphous Phase Formation
  • Problem: D4 readily forms an amorphous glass or polycrystalline aggregates upon cooling, making it difficult to obtain a good DSC signal for the phase transition [1].
  • Troubleshooting Steps:
    • Use a Nucleating Agent: A primary method to overcome supercooling is to add a tiny crystal of an external nucleating agent (e.g., NaCl) to initiate crystallization [1].
    • Optimize Cooling Rate: Avoid very slow or very fast cooling. A cooling rate of about 60 °C/h has been found effective. Slower rates can sometimes destroy the crystal during the phase transition [1].
    • Ensure Dry Sample: Moisture can interfere with crystallization. Ensure your D4 sample is thoroughly dried before analysis [2].
Crystal Damage During Phase Transition
  • Problem: The single crystal is partially or completely destroyed when passing through the phase transition temperature, leading to a loss of signal or a noisy DSC baseline [1].
  • Troubleshooting Steps:
    • Control Thermal Ramp Rate: A controlled and moderate heating/cooling rate (e.g., 2-5 °C/min) is crucial. Very slow rates (<60 °C/h) during the transition can be detrimental [1].
    • Use Small Sample Mass: In DSC, use a small sample mass (2-10 mg is standard) to minimize thermal gradients and stress within the sample [3] [2].
Unexpected or Multiple Peaks
  • Problem: You observe shoulders on the main transition peak or additional small peaks, which could indicate impurities, incomplete transition, or polymorphism.
  • Troubleshooting Steps:
    • Verify Sample Purity: Check the purity of your D4 source.
    • Check for Sample History: The thermal history of the sample (e.g., previous heating/cooling cycles) can affect the transition. Consider using a standardized thermal treatment before measurement.
    • Use Modulated DSC (MDSC): If available, MDSC can help separate overlapping thermal events (like the phase transition and a glass transition) by deconvoluting the reversing and non-reversing heat flow [2].

Recommended Experimental Protocol for D4

Based on the research, here is a detailed methodology for analyzing the D4 phase transition [1] [2].

  • Sample Preparation:
    • Drying: Ensure the D4 sample is thoroughly dried to remove any moisture [2].
    • Mass: Weigh 5-10 mg of D4 using an analytical balance [2].
    • Encapsulation: Place the sample in a standard aluminum DSC pan and crimp it with a hermetic seal to prevent loss of volatile components [2].
  • Instrument Setup:
    • Atmosphere: Purge the DSC cell with dry nitrogen (N₂) at a flow rate of 20-50 ml/min to prevent moisture condensation and oxidative degradation [2].
    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like Indium (melting point 156.6 °C, ΔH = 28.45 J/g) [3].
  • Temperature Program:
    • Initial Equilibration: Equilibrate at 25°C (298 K).
    • Cooling Segment: Cool the sample to -50°C (223 K) at a controlled rate of 5 °C/min.
    • Isothermal Hold: Hold at -50°C for 5 minutes to ensure thermal equilibrium.
    • Heating Segment: Heat the sample from -50°C to 0°C (273 K) at a rate of 5 °C/min. This heating scan will show the solid-solid phase transition.
  • Data Analysis:
    • Identify the endothermic peak on the heating scan.
    • Use the DSC software to determine the onset temperature (phase transition temperature) and integrate the peak area to calculate the transition enthalpy (ΔH).

The workflow for this protocol is summarized in the following diagram:

G Start Start DSC Experiment Prep Dry and Hermetically Seal 5-10 mg D4 Sample Start->Prep Setup Instrument Setup: N₂ Purge, Calibration Prep->Setup Cool Cool to -50°C at 5 °C/min Setup->Cool Hold Isothermal Hold at -50°C for 5 min Cool->Hold Heat Heat to 0°C at 5 °C/min Hold->Heat Analyze Analyze Endothermic Peak (Onset T & Enthalpy ΔH) Heat->Analyze End End Analyze->End

Key Technical Takeaways

  • Hysteresis is Normal: The phase transition temperature on cooling (236-238 K) is different from that on heating (240-242 K). This hysteresis is a common feature of solid-solid transitions [1].
  • Conformation is Key: The core of the transition is the chair-to-boat-saddle conformational change of the siloxane ring [1].
  • Crystallization is Critical: The biggest challenge is obtaining a good quality crystalline sample. Do not hesitate to use a nucleating agent [1].

References

comparison cationic polymerization rates D3 vs D4

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cationic Polymerization: D3 vs. D4

Feature Hexamethylcyclotrisiloxane (D3) Octamethylcyclotetrasiloxane (D4)
Polymerization Rate Faster; quantitative conversion in 24h with DBSA at 25°C [1] Slower compared to D3 [1]
Ring Strain & Reactivity Higher ring strain increases reactivity [1] Lower ring strain results in lower reactivity [1]
Sensitivity to Water Highly sensitive; rate increased over 16-fold with small water amount [2] Less sensitive; rate increased ~3-fold with similar water addition [2]
Activation Energy Lower initial activation energy; significantly increased by water [2] Higher initial activation energy; also increased by water [2]
Cyclic Oligomer Formation Specific size distribution from back-biting [2] More continuous oligomer distribution [2]
Influence of Silyl Esters Moderate; 2-fold rate increase with excess [2] Strong; 5-fold rate increase with excess [2]

Mechanistic Insights and Experimental Context

The differences in polymerization rates and behaviors are rooted in the reaction mechanisms and experimental conditions.

  • Reaction Mechanisms: The cationic ring-opening polymerization of both D3 and D4 is typically catalyzed by acids like dodecylbenzenesulfonic acid (DBSA) or other strong acids [3] [1] [4]. The process involves ring opening, chain propagation, and competing side reactions like back-biting (which generates cyclic oligomers) and reversible termination with water [1] [4]. The higher ring strain of the 3-membered ring in D3 is a key driver of its faster reaction kinetics [1].

  • Experimental Workflow: The following diagram outlines a general workflow for conducting and analyzing these polymerizations in a laboratory setting, synthesizing methods from the search results [3] [1] [4].

G cluster_1 Key Variables to Control start Start Reaction Setup a Prepare Monomer/Acid Mixture start->a b Disperse in Aqueous Phase (For Emulsion) a->b c Control Conditions: Temperature, Stirring, Time b->c d Terminate Reaction (e.g., Neutralize Acid) c->d e Analyze Products: Conversion, Molecular Weight, Cyclics d->e f Compare Kinetic Data e->f var1 Catalyst Type/Concentration var2 Water Content var3 Monomer Droplet Size (For Emulsion)

  • Critical Experimental Parameters: The kinetics are highly sensitive to specific conditions.
    • Catalyst and Surfactant: Dodecylbenzenesulfonic acid (DBSA) is commonly used as it acts as both a surfactant (in emulsion) and a catalyst [3] [4]. Tris(pentafluorophenyl)borane (BCF), a water-tolerant Lewis acid, has also been shown to effectively polymerize D3 at room temperature [1].
    • Water Content: Water plays a complex role. It can act as a transfer agent, terminating growing chains, but in small amounts, it can also significantly accelerate the initiation rate by participating in the formation of active species, especially for D3 [1] [2].
    • Reaction Environment: In emulsion polymerization, the reaction primarily occurs at the oil/water interface. Factors like droplet size and surfactant coverage directly impact the polymerization rate [4].

Key Takeaways for Researchers

  • Choosing a Monomer: Select D3 when you need fast polymerization at room temperature or with mild conditions. Choose D4 for a more controlled and slower reaction rate.
  • Controlling the Reaction: Pay meticulous attention to water content and catalyst concentration, as these are the most influential factors after monomer choice. For emulsion systems, the droplet size is also a critical parameter.
  • Analyzing the Product: Be aware that the polymerizations produce different distributions of cyclic oligomers as by-products, which may require purification steps depending on your application [2].

References

strain-specific pharmacokinetics D4 Fischer 344 vs Sprague Dawley rats

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of D4 in Rat Strains

The core difference identified is that Fischer 344 (F344) rats metabolize D4 to a greater extent than Sprague Dawley (SD) rats after inhalation exposure [1]. This strain-specific pharmacokinetic behavior is a crucial consideration for interpreting toxicological studies.

The table below summarizes the key comparative findings:

Parameter Fischer 344 Rats Sprague Dawley CD Rats
Metabolic Capacity Higher metabolic extent [1] Lower metabolic extent [1]
CYP Induction Confirmed auto-induction of CYP2B1/2 [1] Confirmed auto-induction of CYP2B1/2 [1]
Toxicological Relevance Often used in general toxicology studies [1] Used in studies where reproductive effects were demonstrated [1]

Detailed Experimental Protocol

The following diagram illustrates the experimental workflow used to generate the comparative data:

G Start Start: Animal Selection Exp1 Single Exposure Group (6-hour 700 ppm ¹⁴C-D4 vapor) Start->Exp1 Exp2 Repeated Exposure Group (14-day non-radiolabeled D4, then 6-hour 700 ppm ¹⁴C-D4 vapor) Start->Exp2 DataColl Data Collection (0 to 168 hours post-exposure) Exp1->DataColl Exp2->DataColl Anal1 Sample Analysis: Total Radioactivity DataColl->Anal1 Anal2 Sample Analysis: Parent D4 DataColl->Anal2 End PK Analysis & Comparison Anal1->End Anal2->End

The methodology was designed as a comparative pharmacokinetic study [1].

  • Animals and Groups: The study used both Fischer 344 and Sprague Dawley CD rats. The animals were divided into two main exposure regimens:
    • Single Exposure: A single 6-hour inhalation exposure to 700 ppm of radiolabeled 14C-D4 vapor.
    • Repeated Exposure: A repeated exposure to non-radiolabeled D4 for 14 days, followed by a single 6-hour exposure to 14C-D4 on day 15.
  • Data Collection: After the final exposure, time-course data was collected over 168 hours (7 days). Samples included blood, various tissues, and excreta (urine and feces).
  • Sample Analysis: The collected samples were analyzed for two key metrics [1]:
    • Total Radioactivity: This measures the combined presence of the parent D4 compound and all its metabolites.
    • Parent D4: This specifically quantifies the unchanged, original compound.

Interpretation and Significance

The findings from this study have important implications for preclinical research on D4 and similar compounds.

  • Mechanism of Difference: The observation that repeated exposure increases metabolism in both strains confirms that D4 induces its own metabolism, a process known as auto-induction, specifically of the CYP2B1/2 enzymes [1]. The stronger metabolic response in F344 rats suggests inherent strain-specific differences in the regulation or expression of these drug-metabolizing enzymes [1].
  • Impact on Research: This comparison is critical for contextualizing past and future toxicology studies. For example, reproductive effects were documented in Sprague Dawley CD rats [1]. Understanding that this strain has a lower metabolic capacity for D4 is essential for a complete toxicological risk assessment, as it influences the internal dose of the active compound.

Practical Research Considerations

When designing studies or reviewing existing literature on D4:

  • Strain Selection is Critical: Do not consider F344 and SD rat data as interchangeable for D4. The chosen strain can significantly influence the pharmacokinetic and toxicological outcomes.
  • Evaluate Exposure Regimen: Be aware that the pharmacokinetics of D4 change with repeated exposure due to metabolic auto-induction. Data from a single exposure may not predict behavior under sub-chronic or chronic conditions.
  • Justify Strain Choice: When planning experiments, the selection of rat strain should be a deliberate decision based on the research question, considering that F344 rats are often used in general toxicology, while SD rats have been used in reproductive studies [1].

References

D4 vs D5 environmental persistence bioaccumulation toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative PBT Profiles of D4 and D5

The table below summarizes the key properties and experimental data for D4 and D5, highlighting their differences and similarities.

Property/Aspect D4 (Octamethylcyclotetrasiloxane) D5 (Decamethylcyclopentasiloxane)
Molecular Structure Cyclic, 4 silicon-oxygen units [1] Cyclic, 5 silicon-oxygen units [1]
Primary Use Intermediate for silicone polymers [1] Personal care products (deodorants, cosmetics) [1] [2]
Water Solubility 56 μg/L [1] 17 μg/L [1]
Log KOW 6.74 [3] 8.09 [3] [4]
Vapor Pressure 122 Pa [1] 25 Pa [1]
Atmospheric Half-Life ~10 days [1] ~20 days [1]
Aquatic Toxicity (Chronic NOEC) ~10 μg/L (fathead minnow) [1] ~9 μg/L (fathead minnow) [1]
Mammalian Toxicity (NOAEL) 150 ppm (inhalation, rat) [2] 150 ppm (inhalation, rat) [2]
Bioconcentration Factor (BCF) in Fish 1,090 - 12,400 L/kg (lab studies) [3] 408 - 13,700 L/kg (lab studies) [3] [4]
Biomagnification Factor (BMFL) in Fish 0.10 - 0.85 kg-lipid·kg-lipid-1 (lab studies) [3] 0.08 - 0.78 kg-lipid·kg-lipid-1 (lab studies) [3]
Regulatory PBT/vPvB Status Classified as PBT and vPvB in the EU [2] Classified as vPvB in the EU [2]

Detailed Experimental Data and Protocols

The following sections provide context and methodologies for the key data presented in the table.

Toxicity (T)
  • Aquatic Toxicity: The chronic no-observed-effect concentration (NOEC) for D4 in the fathead minnow (Pimephales promelas) was determined to be < 15 μg/L in a 32-day flow-through test. For D5, a 42-day flow-through test with the same species found a chronic NOEC of 8.7 μg/L [1]. These tests involve exposing embryos and juvenile fish to a range of controlled, measured concentrations of the chemical and observing effects on survival, growth, and development.
  • Mammalian Toxicity: Critical effect levels for safety evaluation are often derived from inhalation studies in rats. For both D4 and D5, a no-observed-adverse-effect level (NOAEL) of 150 ppm has been established from chronic inhalation exposure studies. A lowest-observed-adverse-effect level (LOAEL) of 100 mg/kg/day was also identified from subchronic oral dosing studies in rats [2].
Bioaccumulation (B)
  • Bioconcentration Factor (BCF): This measures uptake from water. BCF values for D4 and D5 show significant variability between studies. For D5, laboratory studies using non-radiolabeled substance reported BCFs between 1,040 and 4,920 L/kg wet weight, while a study using C14-radiolabeled D5 reported higher BCFs (5,900 to 13,700 L/kg) [4]. This highlights how methodological differences can impact results.
  • Biomagnification Factor (BMF): This measures dietary uptake. A pivotal 2024 study used the Absorption–Distribution–Metabolism–Excretion for Bioaccumulation (ADME-B) approach in rainbow trout. The key findings were:
    • High Intestinal Biotransformation: D4 and D5 underwent rapid biotransformation in the fish's intestine, with rates of 2.1 and 0.88 per day, respectively [3].
    • Low Dietary Uptake: This biotransformation led to low dietary uptake efficiencies of 15.5% for D4 and 21.0% for D5 [3].
    • Negated Biomagnification: The resulting BMFs were 0.44 for D4 and 0.78 for D5 (where a BMF < 1 indicates no biomagnification) [3]. This mechanistic explanation helps reconcile the high log KOW values with the lack of significant biomagnification observed in most field studies.

The following diagram illustrates the experimental workflow and key findings of the ADME-B approach that explains the low biomagnification of D4 and D5.

G start Dietary Bioaccumulation Study in Rainbow Trout step1 Feed fish diet containing D4/D5 start->step1 adme ADME-B Approach Application step2 Measure uptake, elimination, biotransformation rates adme->step2 metab Radiochemical Profiling step3 Identify metabolite formation in tissues metab->step3 step1->adme step1->metab finding1 Finding: High intestinal biotransformation rate step2->finding1 finding3 Finding: Significant metabolite formation step3->finding3 finding2 Finding: Low dietary uptake efficiency finding1->finding2 conclusion Conclusion: Low BMF (BMF < 1 indicates no biomagnification) finding2->conclusion finding3->conclusion

Persistence (P) & Environmental Fate
  • Atmospheric Degradation: cVMS are primarily removed from the atmosphere by reacting with hydroxyl (OH) radicals. D4 has a shorter calculated atmospheric half-life of about 10 days, compared to 20 days for D5 [1].
  • Partitioning: Due to their high vapor pressure and low water solubility, D4 and D5 readily partition from water bodies or treatment plants into the atmosphere [1]. They are also commonly found in wastewater treatment plant (WWTP) biosolids and biogas [1] [2].

The diagram below summarizes the key environmental fate pathways and transformation processes for D4 and D5.

G source Emission Source: Personal Care Product Use & WWTPs air Atmosphere source->air water Water Bodies source->water solids Biosolids & Sediment source->solids deg_air Transformation: Reaction with OH radicals air->deg_air deg_bio Transformation: Biotransformation in Fish water->deg_bio half1 D4 half-life: ~10 days deg_air->half1 half2 D5 half-life: ~20 days deg_air->half2 bmf Result: Low BMF in fish deg_bio->bmf

Key Comparison Takeaways

  • Toxicity: D4 and D5 exhibit broadly similar toxicity profiles in mammalian studies, but D4 appears slightly more toxic in the aquatic environment based on its lower chronic NOEC value [1] [2].
  • Bioaccumulation Potential: Both have very high log KOW values, suggesting a high potential for bioaccumulation. However, recent and robust scientific evidence demonstrates that high rates of biotransformation in fish effectively negate this potential, preventing significant biomagnification [3] [4]. This is a critical distinction between prediction and observed effect.
  • Persistence: D5 is considered more persistent than D4 in the atmosphere due to its longer half-life. Both compounds can be persistent in other environmental compartments like sediment, which is a key reason for their vPvB/PBT classifications [1] [2].

References

validation electrochemical D4 assay versus GC-MS reference method

Author: Smolecule Technical Support Team. Date: February 2026

Technology Comparison at a Glance

The table below summarizes the core characteristics of each analytical method based on their standard implementations.

Feature Electrochemical D4 Assay Gas Chromatography-Mass Spectrometry (GC-MS)
Core Principle Immunoassay-based; electrochemical detection of binding events [1] [2] Separation followed by mass analysis; identification by molecular fragmentation [3]
Typical Format Microarray printed on polymer brush; point-of-care device [2] Benchtop laboratory instrument [3] [4]
Key Strength High sensitivity (potentially sub-femtomolar) [1]; rapid results; portable High specificity and structural confirmation; considered a "gold standard" [3]
Throughput Designed for single or few tests High, capable of analyzing dozens of samples in a sequence [5]
Sample Type Typically blood, plasma, or serum [5] [2] Versatile (volatile liquids, extracts, derivatized solids) [3] [6]
Sample Prep Minimal (e.g., direct application of blood) [2] Often complex (extraction, derivation for non-volatile compounds) [5] [7]
Data Output Electrical current/ratiometric signal proportional to concentration [1] Mass spectrum and chromatogram for definitive identification & quantification [3]

Experimental Protocol for Method Validation

To establish the performance of a new method like the D4 assay against a reference method like GC-MS, you would typically design a validation study following these steps:

  • Sample Preparation

    • D4 Assay: The protocol would leverage its simplicity. For a blood-based analyte, a fingerstick drop of blood would be dispensed directly onto the printed cassette, dissolving the reagents and initiating the assay [2]. The final readout is an electrical signal from the underlying transistor [1].
    • GC-MS: This would require an extensive sample preparation workflow. For a metabolite in plasma, this involves protein precipitation, metabolite extraction (e.g., using a stepwise liquid-liquid extraction with methanol-water and chloroform), and derivatization to make metabolites volatile for GC analysis [5] [7].
  • Instrumental Analysis & Detection

    • D4 Assay: The detection is based on a ratiometric electrochemical measurement. Techniques like Differential Pulse Voltammetry (DPV) or monitoring current shifts (I_on) are used to quantify the binding event on the sensor surface [1].
    • GC-MS: The processed sample is injected into a gas chromatograph where components are separated on a capillary column. The eluting compounds are then ionized (commonly by Electron Ionization at 70 eV) and fragmented. The fragments are detected by a mass spectrometer (often a quadrupole), identifying compounds by their unique fragmentation pattern and retention time [3] [5].
  • Data Analysis and Validation

    • Analyze a set of clinical samples (e.g., from patients and controls) using both methods independently.
    • Use statistical methods (e.g., Pearson correlation, Passing-Bablok regression) to compare the quantitative results from the D4 assay against the GC-MS data.
    • Key validation parameters to report include:
      • Sensitivity and Specificity of the D4 assay for detecting the condition of interest.
      • Limit of Detection (LOD) and Limit of Quantification (LOQ).
      • Precision (repeatability and reproducibility).
      • Correlation Coefficient (R²) between the two methods.

The following diagram illustrates the conceptual workflow of a GC-MS based metabolomics study, which is a common application for this technology:

G start Plasma Sample prep Sample Preparation start->prep gc GC Separation prep->gc ms MS Detection & Fragmentation gc->ms data Data Analysis ms->data

A Practical Path Forward for Validation

Since a direct comparison for a specific analyte was not found, here are actionable suggestions for your research:

  • Focus on the Analyte: The feasibility of comparison depends entirely on the molecule you are studying. GC-MS is excellent for small molecules (e.g., metabolites, drugs, environmental contaminants) [3] [5], while the D4 assay is designed for larger biomolecules (e.g., proteins, antibodies) using immunoassay principles [2].
  • Consult Foundational D4 Research: For detailed protocols on the D4 platform, the work from the Chilkoti lab at Duke University is the primary source [2]. The 2024 ACS Nano paper [1] provides specific technical details on the electrochemical D4-TFT version.
  • Reference GC-MS Procedures: For GC-MS, you can refer to highly standardized procedures, such as the FDA's method for diethylene glycol [6] or clinical reference methods for metabolites like glucose [8], as a model for how a reference method is constructed and validated.

References

D4 Polymerization Kinetics and Characteristics with DBSA Catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Observation / Characteristic Experimental Context
Reaction Type Cationic Ring-Opening Emulsion Polymerization [1] [2] -
Typical Catalyst Concentration ~2% (w/w); optimal for high molecular weight [1] [2] Emulsion system with DBSA as surfactant/catalyst.
Induction Period ~30 minutes observed at start of reaction [1] [2] "Starved feed" mode; monomers added dropwise to aqueous DBSA.
Polymer Formation Rate Faster in mixtures with alkoxysilanes (e.g., MTES, VTES) [1] [2] Monitored by FTIR ATR and solids content development.
Cyclic Oligomer Presence D4 and D5 remain at very low levels during reaction; only traces in final product [1] [2] Tracked by Gas Chromatography (GC).
Final Polymer Solubility Linear PDMS formed from D4 alone; crosslinked polymer with alkoxysilanes [1] [2] Determined by toluene-insoluble fraction.

Experimental Protocols for DBSA-catalyzed Systems

The following methodologies are based on recent studies and can be used as a reference for your experimental work.

Protocol 1: Cationic Emulsion Polymerization in "Starved Feed" Mode [1] [2]

This protocol is suitable for producing aqueous dispersions of linear or crosslinked silicone polymers.

  • Materials: Octamethylcyclotetrasiloxane (D4, 98%), methyltriethoxysilane (MTES, technical grade), vinyltriethoxysilane (VTES, technical grade), dodecylbenzenesulphonic acid (DBSA, 96%), demineralized water [1] [2].
  • Equipment: Glass reactor with a disk-type stirrer, pump for dosing monomers, reflux condenser, and an FTIR ATR probe (e.g., ReactIR 15TM) for real-time monitoring [1] [2].
  • Procedure:
    • Charge an aqueous solution of DBSA into the reactor.
    • Slowly add the monomer mixture (D4 alone or with alkoxysilanes) dropwise to the DBSA solution in a "starved feed" mode.
    • Monitor the reaction in real-time using FTIR ATR to track the consumption of D4 and formation of polymer.
    • Use Gas Chromatography (GC) to analyze the concentration of cyclic siloxanes (D4, D5) in samples taken during the reaction.
    • Determine the solids content gravimetrically and the crosslinked fraction by measuring the toluene-insoluble part of the polymer.
    • Quench the reaction by neutralizing the DBSA catalyst with a base like NaHCO₃.
Protocol 2: Acid-Induced Polymerization and Adsorption [3]

This method highlights a different mechanism where strong acids like sulfuric acid can induce D4 to polymerize directly upon contact, which is useful for removal applications.

  • Materials: Activated biochar-supported sulfuric acid (ABSA), D4 vapor in a gaseous stream [3].
  • Equipment: Fixed-bed adsorption column, gas chromatograph or similar analytical equipment to measure D4 concentration at the outlet [3].
  • Procedure:
    • Pack a column with the ABSA adsorbent.
    • Pass a gaseous stream containing D4 through the column.
    • The removal mechanism is proposed to be a combination of adsorption and acid-induced polymerization, where D4 molecules are captured and then polymerized into polydimethylsiloxane (PDMS) on the acid sites.
    • Characterize the spent adsorbent using techniques like FTIR and TG-DSC to confirm the presence of the polymerized silicone species [3].

Mechanisms and Workflows

The diagram below illustrates the key pathways and experimental workflow for the DBSA-catalyzed emulsion polymerization of D4.

cluster_workflow Experimental Workflow D4 D4 Monomer (Cyclic Siloxane) Intermediate Ring-Opening & Propagation D4->Intermediate DBSA DBSA Catalyst (Surfactant & Initiator) DBSA->Intermediate PDMS Linear PDMS Polymer Intermediate->PDMS Crosslink Crosslinked Polymer Intermediate->Crosslink With Alkoxysilanes MTES_VTES Alkoxysilanes (MTES/VTES) MTES_VTES->Crosslink Co-reaction A A. Aqueous DBSA Solution (Reactor Charge) B B. Monomer Addition ('Starved Feed' Mode) A->B C C. Induction Period (~30 min) B->C D D. Polymerization & Monitoring (FTIR, GC) C->D E E. Reaction Quench & Analysis (Neutralization, TGA, SEC) D->E

Key Insights and Research Considerations

  • DBSA Advantages: DBSA is widely used because it acts as both a surfactant and a catalyst, enabling efficient emulsion polymerization at relatively low temperatures. The "starved feed" mode improves process control and can lead to smaller particle sizes [1] [2].
  • Co-monomer Effect: Polymerization proceeds faster when D4 is copolymerized with trialkoxysilanes (e.g., MTES, VTES). These co-monomers lead to the formation of a crosslinked polymer structure early in the reaction [1] [2].
  • Alternative Acid Mechanism: Strong acids like sulfuric acid can remove D4 from gaseous streams via a proposed mechanism of adsorption followed by acid-induced polymerization [3]. This is a distinct pathway from the emulsion polymerization process.

References

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Physical Description

Liquid
Colorless liquid; mp = 17.5 deg C; [ICSC]
COLOURLESS OILY LIQUID.

Color/Form

Oily liquid
Smooth, viscous liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

296.07516538 Da

Monoisotopic Mass

296.07516538 Da

Boiling Point

175 °C
BP: 74 °C at 20 mm Hg
175Â °C

Flash Point

55 °C (131 °F) - closed cup
56Â °C

Heavy Atom Count

16

Density

Specific gravity: 0.9558
Relative density (water = 1): 0.96

LogP

6.74 (LogP)
log Kow = 6.74 (average of 3 measurements)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

17.5 °C
17.5Â °C

UNII

CZ227117JE

Related CAS

25037-57-4

GHS Hazard Statements

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octamethylcyclotetrasiloxane is an oily liquid. It is very slightly soluble in water. USE: Octamethylcyclotetrasiloxane is an important commercial chemical that is used to make other silicone chemicals, and as an ingredient in cosmetics, hair care products and deodorants. EXPOSURE: Workers who use or produce octamethylcyclotetrasiloxane may breathe in vapors or have direct skin contact. The general population is exposed through skin contact when using cosmetics, hair care products and deodorants containing octamethylcyclotetrasiloxane. Exposure can occur through inhalation from breathing in vapors from these products. Women receiving silicone breast implants may also be exposed to octamethylcyclotetrasiloxane. If octamethylcyclotetrasiloxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Octamethylcyclotetrasiloxane is not expected to move through soil. It is expected to move into air from wet soils or water surfaces. However, binding to soil and suspended particles may slow this process. Octamethylcyclotetrasiloxane is not expected to be broken down by microorganisms, but can be broken down by soil ingredients and it may build up in tissues of aquatic organisms. RISK: Allergic skin reactions did not occur in human volunteers following repeated skin contact with octamethylcyclotetrasiloxane. No adverse immune system effects were observed in human volunteers that breathed low levels of octamethylcyclotetrasiloxane vapors. Enlarged liver and thyroid and slight changes in female reproductive organs were observed in laboratory animals repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor or high oral doses. Lung and liver damage were observed in laboratory animals following injections of octamethylcyclotetrasiloxane at very high doses. Autoimmune reactions were observed in laboratory mice following octamethylcyclotetrasiloxane injections. Immune system effects were not observed in laboratory rats following inhalation or oral exposure. Impaired fertility, alterations in female hormone levels, impaired ovulation (egg-release), and early reproductive senescence (similar to human menopause) were observed in laboratory rats repeatedly exposed to high levels of octamethylcyclotetrasiloxane vapor. Octamethylcyclotetrasiloxane weakly mimics the female hormone estrogen in laboratory animals following oral exposure to very low doses. No adverse effects were observed in male reproductive function or organs. No birth defects were observed in offspring of laboratory animals exposed to moderate-to-high levels of octamethylcyclotetrasiloxane vapor during pregnancy. An increased risk of cancer was not observed in women receiving cosmetic breast implants, which may contain octamethylcyclotetrasiloxane. The potential for octamethylcyclotetrasiloxane to cause cancer has not been examined in laboratory animals. The potential for octamethylcyclotetrasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone.

Vapor Pressure

1.05 [mmHg]
1.05 mm Hg at 25 °C
Vapor pressure, Pa at 21.7Â °C: 133.3

Pictograms

Health Hazard

Health Hazard

Other CAS

556-67-2

Absorption Distribution and Excretion

Inhalation of octamethylcyclotetrasiloxane (D4) induces CYP2B1/2 protein and causes liver enlargement. We have developed a pharmacodynamic (PD) extension to a physiologically based pharmacokinetic (PBPK) model to characterize these dose-response behaviors. The PD model simulates interactions of D4 with a putative receptor, leading to increased production of cytochrome P450 2B1/2. Induction was modeled with a Hill equation with dissociation constant, Kd, and Hill coefficient, N. Both a 1- and a 5-compartment liver model were evaluated. The PBPK model provided excellent simulations of tissue D4 and hepatic CYP2B1/2 protein concentrations following 6 hr/day, 5-day inhalation exposures to 0, 1, 7, 30, 70, 150, 300, 500, 700, or 900 ppm D4. Either the 1- or 5-compartment liver model could accurately simulate increases in CYP2B1/2 protein in the liver. With a 1-compartment liver, Kd and N were 0.67 uM (free liver concentration) and 1.9, respectively. The 5-compartment model used higher N-values (approximately 4.0) and varied Kd between compartments. The fitted 5-compartment model parameters were Kd = 0.67 uM in the midzonal compartment with geometric differences in Kd between compartments of 2.9. On the basis of unbound (free) plasma concentrations, D4 appeared to be a higher potency inducer than phenobarbital (PB). Dose-response curves for increased liver weights had N/mS 1.0 and Kd/mS 3.4 uM, very different values from those for enzyme induction. Exposure concentration leading to a 0.1% increase in CYP2B1/2 protein predicted by the 1- and 5-compartment models were 2.1 ppm and 5.1 ppm, respectively. The 1- and 5-compartment liver models provided very similar fits to the whole liver induction data, excluding the lowest dose, but the 5-compartment liver model had the additional advantage of simultaneously describing the regional induction of CYP2B1/2.
... The aim of this study was to quantify cyclic volatile methylsiloxanes (cVMS) in blood plasma of pregnant and postmenopausal women, and to investigate possible links to self-reported use of PCPs for the latter group. Participants were recruited from two studies, namely the Norwegian Women and Cancer Study (NOWAC) and the North Norwegian Mother-and-child Study (MISA). For the NOWAC cohort, 94 plasma samples from postmenopausal women were analyzed (blood drawn in 2005) and information about PCP use and breast implants was derived from a self-administered questionnaire. In the MISA study, the collection of the plasma samples (blood drawn in 2009) constituted a re-sampling because the original serum vacutainers used were contaminated with cVMS. D4 (octamethylcyclotetrasiloxane) was the dominant compound in plasma for both cohorts. For the NOWAC samples, more than 85% of the women had D4 concentrations above the LOQ (2.74 ng/mL), while the detection frequency was only 18% for the MISA participants. The highest cVMS plasma concentrations were observed for D4: 12.7 ng/mL (NOWAC) and 2.69 ng/mL (MISA). For the other cVMS, decamethylcyclopentasiloxane (D5) and dodecamethylcyclohexasiloxane (D6) concentrations were below the detection limit in most samples. There was no significant correlation between the concentrations of D4 and the reported total body cream use. Sampling time (2005 versus 2009) and age of the donors could explain the differences between the two cohorts.
Octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are cyclic siloxanes used as chemical intermediates with some applications in consumer products. The in vitro percutaneous absorption of (14)C-D4 and (14)C-D5 was studied in flow-through diffusion cells. Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hr. The majority of applied D4 and D5 (approximately 90%) volatilized before being absorbed. Only 0.5% of applied D4 was absorbed while the absorption of D5 (0.04%) was one order of magnitude lower. The largest percentage (>90%) of the absorbed D4 and D5 was found in the skin. The fate of D4 and D5 absorbed in the skin was studied in rat in vivo. A single dose of (14)C-D4 (10, 4.8 and 2 mg/sq cm) and (14)C-D5 (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area. Rats were housed in metabolism cages up to 24 hr to enable collection of urine, feces, expired/escaped volatiles. The majority of applied D4 or D5 had volatilized from the skin surface. Less than 1.0% of the applied D4 and only 0.2% of applied D5 was absorbed with approximately 60% of absorbed D4 and 30% of absorbed D5 reaching systemic compartments. The amount absorbed into the skin decreased with time showing that residual D4 and D5 diffused back to the skin surface and continued to evaporate. Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both D4 (< or = 0.5% of applied dose) and D5 (<0.1% of applied dose).
There is potential for human exposure to cyclic siloxanes by the respiratory route. To determine the pharmacokinetics of octamethylcyclotetrasiloxane (D4), a material commonly found in personal care products, the respiratory intake and uptake of D4 were measured in 12 healthy volunteers (25-49 years) on two occasions. Subjects inhaled 10 ppm D4 (122 micrograms/liter) or air (control) during a 1-hr exposure via a mouthpiece in a double-blind, randomized fashion. Inspiratory and expiratory D4 concentrations were continuously measured. Exhaled air and plasma D4 levels were measured before, during, and after exposures. Individual D4 uptakes were measured under steady-state conditions during three rest periods (10, 20, and 10 min, respectively) alternating with two 10-min exercise periods. Mean D4 intake was 137 +/- 25 mg (SD) and the mean deposition efficiency was equivalent to 0.74/(1 + 0.45 VE), where VE is the minute ventilation. No changes in lung function were induced by the D4 vapor. Plasma measurements of D4 gave a mean peak value of 79 +/- 5 ng/g (SEM) and indicated a rapid nonlinear blood clearance. Using lung volume and respiratory surface area estimates based on functional residual capacity measurements, we developed a model and determined that the effective mass transfer coefficient for D4 was 5.7 x 10(-5) cm/s from lung air to blood. In an additional eight subjects, we compared D4 deposition with mouthpiece and nasal breathing at resting ventilations. For these individuals, mean deposition was similar for the two exposure protocols, averaging 12% after correction for exposure system losses. These are the first data describing the intake and absorption of D4 and they should contribute to a meaningful safety assessment of the compound.
For more Absorption, Distribution and Excretion (Complete) data for OCTAMETHYLCYCLOTETRASILOXANE (20 total), please visit the HSDB record page.

Metabolism Metabolites

In a recent pharmacokinetic study, six human volunteers were exposed by inhalation to 10 ppm (14)C-D4 for 1 hr during alternating periods of rest and exercise. Octamethylcyclotetrasiloxane (D4) concentrations were determined in exhaled breath and blood. Total metabolite concentrations were estimated in blood, while the amounts of individual metabolites were measured in urine. Here, we use these data to develop a physiologically based pharmacokinetic (PBPK) model for D4 in humans. Consistent with PBPK modeling efforts for D4 in the rat, a conventional inhalation PBPK model assuming flow-limited tissue uptake failed to adequately describe these data. A refined model with sequestered D4 in blood, diffusion-limited tissue uptake, and an explicit pathway for D4 metabolism to short-chain linear siloxanes successfully described all data. Hepatic extraction in these volunteers, calculated from model parameters, was 0.65 to 0.8, i.e., hepatic clearance was nearly flow-limited. The decreased retention of inhaled D4 seen in humans during periods of exercise was explained by altered ventilation/perfusion characteristics during exercise and a rapid approach to steady-state conditions. The urinary time course excretion of metabolites was consistent with a metabolic scheme in which sequential hydrolysis of linear siloxanes followed oxidative demethylation and ring opening. The unusual properties of D4 (high lipophilicity coupled with high hepatic and exhalation clearance) lead to rapid decreases in free D4 in blood. The success of D4 PBPK models with a similar physiological structure in both humans and rats increases confidence in the utility of the model for predicting human tissue concentrations of D4 and metabolites during inhalation exposures.
Octamethylcyclotetrasiloxane (D4) is an industrial chemical of significant commercial importance. In this study, its major urinary metabolites were identified. The urine samples described here were collected from male and female Fischer rats (F-344) administered [(14)C]D4 i.v. The metabolite profile was obtained using an HPLC system equipped with a radioisotope detector. HPLC analysis was performed on a C18 column, using an acetonitrile/water mobile phase. The HPLC radiochromatogram revealed two major and at least five minor metabolites. The two major metabolites, constituting 75 to 85% of the total radioactivity, were identified as dimethylsilanediol [Me(2)Si(OH)(2)] and methylsilanetriol [MeSi(OH)(3)]. Formation of MeSi(OH)(3) clearly established demethylation at the silicon-methyl bonds of D4. No parent D4 was present in urine. The minor metabolites identified were tetramethyldisiloxane-1,3-diol [Me(2)Si(OH)-O-Si(OH)Me(2)], hexamethyltrisiloxane-1,5-diol [Me(2)Si(OH)-OSiMe(2)-OSi(OH)Me(2)], trimethyldisiloxane-1,3,3-triol [MeSi(OH)(2)-O-Si(OH)Me(2)], dimethyldisiloxane-1,1,3,3-tetrol [MeSi(OH)(2)-O-Si(OH)(2)Me], and dimethyldisiloxane-1,1,1,3,3-pentol [Si(OH)(3)-O-Si(OH)(2)Me]. The structural assignments were based on gas chromatography-mass spectrometry analysis of the tetrahydrofuran metabolite extracts, which were derivatized using bis(trimethylsiloxy)triflouroacetamide, a trimethylsilylating agent. The structures were confirmed by synthesizing (14)C-labeled standards and comparing their HPLC radiochromatograms with the corresponding components in the rat urine. GC-MS spectral comparisons of the trimethylsilylated derivatized standards and urinary components also were made to further confirm their identities. Finally, several of the urinary metabolites were fractionated using HPLC, and GC-MS comparisons were again made for positive structural identification. The pathways for metabolite formation are not yet understood, but a mechanistic hypothesis has been proposed to account for the various metabolites observed thus far.
The retention, distribution, metabolism, and excretion of (14)C-octamethylcyclotetrasiloxane (D4) were studied in Fischer 344 rats after single and multiple exposures to 7, 70, or 700 ppm (14)C-D(4). ... Urinary metabolites included dimethylsilanediol and methylsilanetriol plus five minor metabolites. Relative abundance of these metabolites was the same from every test group.
Cytochrome P450 has been shown to catalyze the demethylation of octamethylcyclotetrasiloxane, which is an example of Si-demethylation ...

Wikipedia

Octamethylcyclotetrasiloxane

Biological Half Life

75.86 Days

Use Classification

Cosmetics -> Humectant; Hair conditioning; Emollient; Antistatic; Viscosity controlling; Solvent

Methods of Manufacturing

Isolated from hydrolysis product of dimethyldichlorosilane.
Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with octamethylcyclotetrasiloxane as the main cyclic component.

General Manufacturing Information

Adhesive Manufacturing
Other (requires additional information)
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Wood Product Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-: ACTIVE
In the preparation of silicone-coated membranes for use in blood oxygenators, plasma polymerization of octamethylcyclotetrasiloxane in celgard membrane showed better blood compatibility than silastic sheeting or glass.
Octamethylcyclotetrasiloxane is used to replace isopropyl myristate, isopropyl palmitate, or other oily carriers used in deodorants or antiperspirants.
In a study dated from September 2, 2004 the Danish EPA found octamethylcyclotetrasiloxane in creams and styling supplies at average concentrations of 0.3 and 0.8%. The study states that the materials would no longer be used in these products during the upcoming year.
Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: octamethylcyclotetrasiloxane; Matrix: air; Detection Limit: 100 ng per tube or less.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

... D4 co-administered over a wide range of ethinyl estradiol (EE) doses, resulted in a significant reduction in uterine weight compared to EE alone.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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